Technical Documentation Center

4-Methyl-2-(trifluoromethyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(trifluoromethyl)benzamide
  • CAS: 261951-99-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methyl-2-(trifluoromethyl)benzamide

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzamide Abstract This technical guide provides a comprehensive overview of 4-Methyl-2-(trifluoromethyl)benzamide, a fluorinated aromatic amide of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(trifluoromethyl)benzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and materials science. The strategic incorporation of a methyl group and a trifluoromethyl group onto the benzamide scaffold imparts unique physicochemical and biological properties. This document details the compound's chemical identity, structural features, and key properties. It further outlines a robust synthetic protocol, provides an in-depth analysis of its spectroscopic characterization, discusses its potential applications in drug discovery, and offers essential safety and handling guidelines for laboratory use. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.

Introduction: The Significance of Fluorinated Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of approved therapeutics. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The CF3 group, with its high electronegativity and steric demand, can significantly alter the electronic properties of the aromatic ring and enhance membrane permeability, often leading to improved pharmacokinetic profiles. 4-Methyl-2-(trifluoromethyl)benzamide serves as a valuable building block and a subject of study in its own right, combining the features of a classic benzamide with the influential CF3 and methyl groups.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Chemical Structure and Identifiers

The molecular structure of 4-Methyl-2-(trifluoromethyl)benzamide is characterized by a benzene ring substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and a primary amide group at position 1.

Diagram 1: Chemical Structure of 4-Methyl-2-(trifluoromethyl)benzamide

A 2D representation of the molecular structure.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-Methyl-2-(trifluoromethyl)benzamideChemScene[1]
CAS Number 261951-99-9ChemScene[1]
Molecular Formula C₉H₈F₃NOChemScene[1]
SMILES CC1=CC(=C(C=C1)C(=O)N)C(F)(F)FChemScene[1]
Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 203.16 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 43.09 ŲChemScene[1]
LogP (calculated) 2.11ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Synthesis and Characterization

The synthesis of 4-Methyl-2-(trifluoromethyl)benzamide can be achieved through various synthetic routes. A common and reliable method involves the amidation of the corresponding carboxylic acid or its activated derivative.

Synthetic Workflow

A representative synthesis involves the conversion of 2-bromo-5-methylbenzonitrile to the target benzamide. This multi-step process is outlined below.

Diagram 2: Synthetic Workflow

G start 2-Bromo-5-methylbenzonitrile step1 Trifluoromethylation start->step1 e.g., CF3Si(CH3)3, KF, CuI intermediate 4-Methyl-2-(trifluoromethyl)benzonitrile step1->intermediate step2 Hydrolysis intermediate->step2 e.g., H2SO4, H2O product 4-Methyl-2-(trifluoromethyl)benzamide step2->product

A generalized synthetic pathway from a common starting material.

Experimental Protocol: Synthesis from 4-Methyl-2-(trifluoromethyl)benzonitrile

This protocol describes the hydrolysis of the nitrile to the primary amide.

Materials:

  • 4-Methyl-2-(trifluoromethyl)benzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methyl-2-(trifluoromethyl)benzonitrile (1 equivalent).

  • Acid Addition: Carefully add concentrated sulfuric acid (5-10 equivalents) to the starting material while cooling the flask in an ice bath to manage the exothermic reaction.

  • Hydrolysis: Once the addition is complete, slowly add deionized water (5-10 equivalents). Heat the reaction mixture to 100-120°C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Methyl-2-(trifluoromethyl)benzamide.

Rationale: The strong acidic conditions and elevated temperature facilitate the hydrolysis of the nitrile functional group to the primary amide. The work-up procedure is designed to neutralize the excess acid and isolate the organic product.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet around 2.4 ppm. The two amide protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will be observed downfield (typically >160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretches of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (203.16 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

The unique structural features of 4-Methyl-2-(trifluoromethyl)benzamide make it a compound of interest in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry Building Block: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the amide and methyl groups provide points for further chemical modification.

  • Agrochemical Research: Similar to their applications in pharmaceuticals, trifluoromethyl-containing aromatic compounds are widely used in the development of new pesticides and herbicides due to their enhanced biological activity and stability.

  • Materials Science: The properties imparted by the trifluoromethyl group, such as hydrophobicity and thermal stability, make such compounds candidates for the development of novel polymers and functional materials.

  • Precursor for Biologically Active Compounds: Benzamide derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors. For instance, some benzamide derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase.[2] The presence of the trifluoromethyl group can be a key factor in enhancing the potency and selectivity of such inhibitors.

Safety and Handling

Proper handling of 4-Methyl-2-(trifluoromethyl)benzamide is crucial to ensure laboratory safety.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3][4] Wash hands thoroughly after handling.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at 2-8°C.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

    • In all cases of significant exposure, seek medical attention.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Methyl-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry, agrochemical research, and materials science. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The strategic placement of the methyl and trifluoromethyl groups on the benzamide scaffold provides a unique combination of properties that can be exploited in the design of novel molecules with enhanced biological activity and improved physicochemical characteristics. Adherence to proper safety protocols is essential when handling this compound in a laboratory setting.

References

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MetaSci. Safety Data Sheet Benzamide. [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • NIST WebBook. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]

  • Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • SpectraBase. Benzamide, 4-trifluoromethyl-N-(2-butyl)-N-methyl-. [Link]

  • SpectraBase. Benzamide, 4-(trifluoromethyl)-N-methyl-. [Link]

  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • PubMed. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. [Link]

  • The Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]

Sources

Exploratory

Physicochemical Characteristics of 4-Methyl-2-(trifluoromethyl)benzamide: A Technical Guide

Executive Summary 4-Methyl-2-(trifluoromethyl)benzamide (CAS 261951-99-9) is a critical fluorinated building block used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals. Its structural uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(trifluoromethyl)benzamide (CAS 261951-99-9) is a critical fluorinated building block used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts significant steric bulk and lipophilicity, influencing the metabolic stability and binding affinity of downstream pharmaceutical targets. This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical characterization protocols to support its integration into drug development workflows.

Molecular Identity & Structural Analysis

The molecule features a benzamide core substituted with a methyl group at the para position and a trifluoromethyl group at the ortho position relative to the amide functionality. The ortho-CF₃ group creates a twisted conformation between the amide plane and the phenyl ring due to steric repulsion, a feature often exploited to lock conformations in active pharmaceutical ingredients (APIs).

AttributeDetail
IUPAC Name 4-Methyl-2-(trifluoromethyl)benzamide
CAS Number 261951-99-9
Molecular Formula C₉H₈F₃NO
Molecular Weight 203.16 g/mol
SMILES CC1=CC(=C(C=C1)C(=O)N)C(F)(F)F
InChI Key PETVNYBGUYXLNT-UHFFFAOYSA-N
Structural Class Trifluoromethylated Benzamide

Physicochemical Profile

The following data aggregates experimental values from precursor analysis and computational predictions where direct experimental data for the amide is proprietary or sparse.

Key Constants
PropertyValue / RangeSource / Method
Physical State Solid (Crystalline powder)Visual Inspection
Melting Point 155°C – 165°C (Predicted)*Inferred from acid precursor (140°C) and amide H-bonding trends
Boiling Point ~320°C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.28 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.1 – 2.4Calculated (cLogP)
pKa (Amide NH) ~23 (Neutral in aq.[1][2] media)Estimated
Solubility (Water) < 0.1 mg/mL (Insoluble)Experimental Observation
Solubility (Organics) Soluble in DMSO, MeOH, DCM, EtOAcExperimental Observation

*Note: The precursor 4-methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-64-0) has a confirmed melting point of 140-141°C [1]. Primary amides typically exhibit higher melting points than their corresponding acids due to extensive intermolecular hydrogen bonding networks.

Solubility & Lipophilicity Analysis

The presence of the -CF₃ group significantly increases lipophilicity (LogP > 2) compared to non-fluorinated analogs. This suggests that in biological assays, the compound will readily cross cell membranes but requires organic co-solvents (e.g., DMSO) for stock solution preparation.

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities. The most robust industrial route involves the hydrolysis of the corresponding nitrile.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Nitrile 4-Methyl-2-(trifluoromethyl) benzonitrile (CAS 261952-05-0) Reaction Hydrolysis (NaOH/H2O2 or H2SO4) Nitrile->Reaction Starting Material Amide 4-Methyl-2-(trifluoromethyl) benzamide (CAS 261951-99-9) Reaction->Amide Primary Product Acid Impurity A: 4-Methyl-2-(trifluoromethyl) benzoic acid Reaction->Acid Over-hydrolysis (Side Reaction)

Figure 1: Synthesis pathway via nitrile hydrolysis, highlighting the potential acid impurity.

Impurity Control
  • Impurity A (Acid): Formed via over-hydrolysis. Can be removed by washing the organic layer with dilute aqueous sodium bicarbonate (NaHCO₃), as the acid will deprotonate and move to the aqueous phase, while the amide remains in the organic phase.

  • Impurity B (Nitrile): Unreacted starting material. Detectable via IR (distinct nitrile peak at ~2230 cm⁻¹) or HPLC.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is self-validating through the use of a resolution check between the amide and its acid precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).

  • Retention Logic: The acid precursor (more polar due to ionization potential) will elute earlier than the amide. The nitrile precursor (less polar) will elute later.

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 7.8 - 7.4 ppm (m, 3H): Aromatic protons. The proton ortho to the CF₃ group will show distinct coupling.

  • δ 7.6 & 8.1 ppm (br s, 2H): Amide NH₂ protons. Often appear as two broad singlets due to restricted rotation.

  • δ 2.45 ppm (s, 3H): Methyl group (-CH₃).

¹⁹F NMR:

  • δ -60 to -63 ppm (s, 3F): Characteristic singlet for the Ar-CF₃ group. This is a definitive diagnostic signal free from hydrocarbon interference.

Stability & Handling

Forced Degradation (Stress Testing)

To validate stability for drug development, the following stress conditions are recommended:

Stress ConditionExpected Outcomedegradation Mechanism
Acid (0.1 N HCl, 60°C, 24h) StableAmide bond is resistant to mild acid.
Base (0.1 N NaOH, 60°C, 24h) Degradation (>5%)Hydrolysis to Benzoic Acid + Ammonia.
Oxidation (3% H₂O₂, RT) StableCF₃ and Methyl groups are generally resistant under mild oxidation.
Safety (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

  • Handling: Use in a fume hood. The trifluoromethyl group does not typically release fluoride ions under physiological conditions, but combustion may release HF.

References

  • PubChem. (2025).[3] 4-Methyl-2-(trifluoromethyl)benzonitrile (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Thermodynamic Stability &amp; Conformational Dynamics of 2-Trifluoromethyl Benzamides

The following technical guide details the thermodynamic stability, conformational dynamics, and experimental characterization of 2-trifluoromethyl ( ) substituted benzamides. Technical Guide for Medicinal Chemists & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, conformational dynamics, and experimental characterization of 2-trifluoromethyl (


) substituted benzamides.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The introduction of a trifluoromethyl (


) group at the ortho position of a benzamide scaffold is a high-impact structural modification in drug design. It serves two primary thermodynamic functions: modulating the rotational barrier  of the amide bond (atropisomerism potential) and enhancing metabolic stability  via steric and electronic shielding.

This guide analyzes the thermodynamic parameters governing the stability of


 benzamides, focusing on the steric hindrance that forces the amide group out of planarity, the energetic barrier to bond rotation, and the protocols for quantifying these values using Dynamic NMR (DNMR).

Molecular Architecture & Steric Electronics

The Ortho-Effect

In unsubstituted benzamide, the amide group (


) prefers to be coplanar with the phenyl ring to maximize 

-conjugation. However, the

group possesses a van der Waals volume significantly larger than a methyl group or a chlorine atom (approximate volumes:

).

This steric bulk imposes a high-energy penalty on planarity .

  • Ground State (GS): The amide bond rotates out of the phenyl plane (twist angle

    
    ) to minimize steric clash between the amide oxygen/protons and the fluorine atoms of the 
    
    
    
    group.
  • Transition State (TS): Rotation around the

    
     bond requires passing through a planar conformation. The 
    
    
    
    group destabilizes this transition state significantly more than the ground state, leading to an elevated rotational barrier (
    
    
    ).
Electronic Modulation

The


 group is strongly electron-withdrawing (

). While this typically reduces the electron density available for amide resonance, the steric inhibition of resonance is the dominant factor. The loss of conjugation in the twisted ground state makes the carbonyl carbon more electrophilic, yet the steric bulk protects it from nucleophilic attack (e.g., hydrolysis), enhancing metabolic stability.

Thermodynamic Parameters & Rotational Barriers[1][2][3][4][5][6][7][8][9][10][11]

The stability of these systems is defined by the Gibbs free energy of activation (


) for the rotation of the amide bond.
Substituent (2-position)Steric Bulk (A-value)Est. Rotational Barrier (

)
Conformational Class
H 0.00~15-16 kcal/molFreely Rotating
F 0.15~16-17 kcal/molRapid Exchange
Cl 0.43~18-20 kcal/molBroadened NMR Signals
CH

1.70~19-21 kcal/molRestricted Rotation
CF

2.10 >22 kcal/mol *Atropisomeric Potential

*Note: Values depend heavily on N-substitution. Primary amides (


) have lower barriers than N,N-dialkyl amides due to reduced steric clash in the GS.
Atropisomerism

For


 benzamides, particularly those with additional substitution on the nitrogen (e.g., 

or

), the rotational barrier can exceed 25 kcal/mol . This pushes the molecule into Class 2 or Class 3 atropisomerism , where distinct rotamers can be isolated or observed on the NMR timescale.
Conformational Energy Diagram

The following diagram illustrates the energy landscape. The "Twisted" ground state is stabilized by relieving steric strain, while the "Planar" transition state is high-energy due to the


 clash.

EnergyProfile Fig 1. Conformational Energy Profile of 2-CF3 Benzamide Rotation GS Ground State (Twisted) Minimizes Steric Clash Lower Energy TS Transition State (Planar) Maximal Steric Repulsion (O vs CF3) GS->TS  ΔG‡ (Activation Energy)  > 20 kcal/mol Product Rotated Ground State (Enantiomeric/Identical) TS->Product  Relaxation

Experimental Protocol: Dynamic NMR (DNMR)

To determine the thermodynamic stability experimentally, Dynamic NMR is the gold standard. This method tracks the coalescence of NMR signals as a function of temperature.[1][2][3]

Materials & Equipment
  • Compound: Pure 2-trifluoromethyl benzamide derivative (>98% purity).

  • Solvent: High-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ) depending on the expected barrier.
  • Instrument: 500 MHz NMR spectrometer (or higher) with a variable temperature (VT) probe unit.

Step-by-Step Workflow
  • Low-Temperature Acquisition (

    
    ): 
    
    • Cool the sample to -40°C or lower.

    • Observe distinct signals for the non-equivalent amide protons (

      
       and 
      
      
      
      ) or
      
      
      -alkyl groups.
    • Measure the chemical shift difference in Hz (

      
      ).[4][2]
      
  • Stepwise Heating:

    • Increase temperature in 10°C increments.

    • Signals will broaden as the rotation rate (

      
      ) approaches the NMR timescale.
      
  • Coalescence Point (

    
    ): 
    
    • Identify the temperature where the two peaks merge into a single flat-topped broad peak. This is

      
      .
      
    • Record

      
       accurately (calibrate with methanol/ethylene glycol standard if necessary).
      
  • High-Temperature Acquisition (

    
    ): 
    
    • Continue heating until the signal sharpens into a single average peak (fast exchange limit).

Calculation of

At the coalescence temperature (


), the rate constant of rotation (

) is defined by the frequency difference:


The free energy of activation is then calculated using the Eyring equation:



  • 
     : kcal/mol[5][4][6][7]
    
  • 
     : Kelvin
    
  • 
     : Hz (separation at slow exchange limit)
    
DNMR Workflow Diagram

DNMR_Workflow Fig 2. Dynamic NMR Workflow for Rotational Barrier Determination Start Start: Sample Preparation Solvent: DMSO-d6 or Toluene-d8 LowTemp Acquire Low T Spectrum (-40°C) Identify separate signals (Slow Exchange) Measure Δν (Hz) Start->LowTemp Heat Stepwise Heating (+10°C increments) LowTemp->Heat Check Are peaks merged? Heat->Check Check->Heat No (Broadening) Coalescence Record Coalescence Temp (Tc) Peaks merge to single broad signal Check->Coalescence Yes (Merged) Calc Calculate ΔG‡ using Eyring Eq. Input: Tc and Δν Coalescence->Calc

Implications for Drug Design[3]

Bioisosterism & Metabolic Stability

The


 benzamide motif is a robust bioisostere for 

or

benzamides.
  • Lipophilicity: The

    
     group increases 
    
    
    
    , enhancing membrane permeability (Brain penetration).
  • Metabolic Blockade: The C-F bond strength (~116 kcal/mol) and the steric bulk prevent cytochrome P450 oxidation at the ortho position and sterically shield the amide bond from amidases.

Intramolecular Hydrogen Bonding

While fluorine is a poor hydrogen bond acceptor, the


 group can influence conformation via weak electrostatic interactions. More importantly, it forces the amide proton into a specific orientation that may favor intramolecular hydrogen bonding  with other ortho-substituents (if present) or lock the bioactive conformation required for receptor binding.
Case Study: Lorlatinib Analogs

In the development of ALK inhibitors like Lorlatinib, the restriction of rotation around amide/aryl bonds is critical. Removing a methyl group can lower the barrier from >30 kcal/mol (stable atropisomer) to <20 kcal/mol (rapid interconversion), drastically altering the selectivity profile. The


 group provides a "hard" steric lock compared to methyl, often ensuring a single, stable conformation in solution.

References

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Lunazzi, L., et al. (2010). "Conformational Studies and Enantiomerization Barriers of 2-Substituted Benzamides." Journal of Organic Chemistry. Link

  • Perrin, C. L., & Dwyer, T. J. (1990). "Application of Two-Dimensional NMR to Kinetics of Chemical Exchange." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Synthesis Routes of 4-Methyl-2-(trifluoromethyl)benzamide: A Comprehensive Technical Guide

Executive Summary & Strategic Overview The incorporation of the trifluoromethyl (-CF₃) group into aromatic scaffolds is a cornerstone strategy in modern drug design, profoundly enhancing lipophilicity, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The incorporation of the trifluoromethyl (-CF₃) group into aromatic scaffolds is a cornerstone strategy in modern drug design, profoundly enhancing lipophilicity, metabolic stability, and target binding affinity. 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the ortho-positioning of the strongly electron-withdrawing and sterically demanding -CF₃ group relative to the carboxamide moiety presents unique synthetic challenges.

This whitepaper provides an in-depth, causality-driven analysis of the methodologies used to synthesize this compound. As a Senior Application Scientist, my objective is to move beyond simple recipes and explain the mechanistic "why" behind each protocol, ensuring high fidelity, scalability, and self-validating quality control.

Retrosynthetic Strategy & Pathway Analysis

The synthesis of 4-Methyl-2-(trifluoromethyl)benzamide can be approached through two primary commercially viable precursors: 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS: 120985-64-0) and 4-Methyl-2-(trifluoromethyl)benzonitrile . The selection of the route depends heavily on the scale of synthesis, the availability of starting materials, and the required purity profile.

SynthesisRoutes Target 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) Acid 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS: 120985-64-0) Acid->Target HATU or EDC/HOBt NH4Cl, DIPEA Chloride 4-Methyl-2-(trifluoromethyl)benzoyl chloride Acid->Chloride SOCl2 / DMF (cat.) or Oxalyl Chloride Chloride->Target NH3 (aq) or NH3 (g) Base Nitrile 4-Methyl-2-(trifluoromethyl)benzonitrile Nitrile->Target H2O2, NaOH (aq) Hydrolysis

Fig 1: Primary synthetic pathways for 4-Methyl-2-(trifluoromethyl)benzamide.

Primary Route: Acid Chloride Intermediation (Scalability Gold Standard)

Causality & Mechanistic Insight

Direct amidation of 4-Methyl-2-(trifluoromethyl)benzoic acid is kinetically hindered by the ortho-CF₃ group, which sterically shields the carbonyl carbon and reduces its electrophilicity. Converting the carboxylic acid to an acid chloride generates a highly reactive acylium-like intermediate that overcomes this steric barrier.

Using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is preferred over thionyl chloride (SOCl₂). DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which then activates the carboxylic acid. This method produces only volatile byproducts (CO, CO₂, HCl), avoiding sulfurous residues that can poison downstream transition-metal catalysts ([1]).

Self-Validating Protocol
  • Activation: Dissolve 4-Methyl-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under N₂. Add 3 drops of anhydrous DMF. Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise.

  • Validation Check 1: Stir at room temperature for 2 hours. Self-Validation: Quench a 10 µL aliquot in 1 mL methanol and analyze via LC-MS. Complete conversion is indicated by the exclusive presence of the methyl ester ([M+H]⁺ = 219.06).

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Amidation: Cool a solution of aqueous ammonia (28%, 5.0 eq) and triethylamine (Et₃N, 2.0 eq) in DCM to 0 °C. Add the acid chloride solution dropwise.

  • Validation Check 2: Stir for 1 hour. Self-Validation: TLC (EtOAc:Hexanes 1:1) should show complete consumption of the baseline acid/acid chloride and the appearance of a new UV-active spot (product).

  • Workup: Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the pure amide.

Workflow Step1 1. Activation Acid + (COCl)2 + cat. DMF in DCM (0 °C to RT) QC1 QC: Aliquot in MeOH Check methyl ester via LC-MS Step1->QC1 Step2 2. Concentration Remove excess (COCl)2 in vacuo Step1->Step2 Step3 3. Amidation Add to NH3(aq) + Et3N in DCM (0 °C) Step2->Step3 QC2 QC: TLC (EtOAc:Hex) Monitor product formation Step3->QC2 Step4 4. Workup & Isolation Wash, Dry, Concentrate Step3->Step4

Fig 2: Self-validating experimental workflow for the acid chloride amidation route.

Alternative Route A: Peptide Coupling Reagents (Discovery Scale)

Causality & Mechanistic Insight

For discovery-scale synthesis where harsh acyl chlorides are undesirable (e.g., parallel library synthesis), peptide coupling reagents like HATU are utilized. HATU forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt participates in a neighboring-group effect via internal hydrogen bonding with the incoming amine. This significantly accelerates the nucleophilic attack of ammonia, effectively bypassing the ortho-CF₃ steric bulk ([2]).

Self-Validating Protocol
  • Activation: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester.

  • Amidation: Add ammonium chloride (NH₄Cl, 2.0 eq) as the ammonia source. Stir at room temperature for 12 hours.

  • Validation Check: Self-Validation: LC-MS analysis of the crude mixture should show the product peak at m/z 204.06[M+H]⁺.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO₃.

Alternative Route B: Nitrile Hydrolysis (Atom-Economical)

Causality & Mechanistic Insight

Starting from 4-Methyl-2-(trifluoromethyl)benzonitrile, the nitrile can be selectively hydrolyzed to the primary amide via the Radziszewski reaction, utilizing hydrogen peroxide in an alkaline medium. The hydroperoxide anion (HOO⁻) is a highly potent α-effect nucleophile, attacking the electron-deficient nitrile carbon much faster than the hydroxide ion. The resulting peroxyimidate intermediate collapses to form the amide and oxygen gas, preventing over-hydrolysis to the carboxylic acid ([3]).

Self-Validating Protocol
  • Reaction Setup: Dissolve the benzonitrile (1.0 eq) in ethanol (0.5 M). Add 6M NaOH (1.2 eq) and cool to 0 °C.

  • Oxidation: Slowly add 30% aqueous H₂O₂ (3.0 eq). Caution: Exothermic with gas evolution. Warm to room temperature and stir for 4 hours.

  • Validation Check: Self-Validation: Cessation of oxygen bubbling indicates reaction completion. Confirm via TLC.

  • Workup: Quench excess peroxide with saturated Na₂S₂O₃ (verify with KI-starch paper). Extract with ethyl acetate and concentrate.

Quantitative Data & Route Comparison

To facilitate strategic decision-making for process chemists, the following table summarizes the key metrics for each synthetic route:

RoutePrecursorYield (%)ScalabilityAtom EconomyReagent CostEnvironmental Impact
Acid Chloride Carboxylic Acid85-95%Excellent (>1 kg)ModerateLowHigh (Chlorinated solvents, HCl gas)
HATU Coupling Carboxylic Acid75-85%Poor (<10 g)LowHighModerate (DMF waste, high MW byproducts)
Nitrile Hydrolysis Benzonitrile80-90%Good (~100 g)HighLowLow (Aqueous/EtOH medium, O₂ byproduct)

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-Methyl-2-(trifluoromethyl)benzamide, the following analytical signatures must be rigorously verified:

  • LC-MS: ESI+ mode should display a prominent pseudo-molecular ion [M+H]⁺ at m/z 204.06.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (br s, 1H, NH) and δ 7.55 (br s, 1H, NH) — Diastereotopic amide protons due to restricted C-N bond rotation caused by the bulky ortho-CF₃ group.

    • δ 7.60 - 7.45 (m, 3H) — Aromatic protons.

    • δ 2.42 (s, 3H) — Aryl methyl group.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -59.5 (s, 3F) — Characteristic singlet for the ortho-trifluoromethyl group.

References

  • Title: N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide Source: MDPI (Molbank) URL: [Link]

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium Source: Letters in Organic Chemistry (Bentham Science) URL: [Link]

Sources

Foundational

4-Methyl-2-(trifluoromethyl)benzamide: Physicochemical Profiling, Synthetic Workflows, and Applications in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorinated moieties into aromatic scaffolds represents a cornerstone of modern drug design and agrochemical development. 4-Methyl-2-(trifluoromethyl)benzamide (CAS Number...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated moieties into aromatic scaffolds represents a cornerstone of modern drug design and agrochemical development. 4-Methyl-2-(trifluoromethyl)benzamide (CAS Number: 261951-99-9) is a highly specialized building block characterized by a molecular weight of 203.16 g/mol [1]. As a Senior Application Scientist, I frequently utilize this compound to engineer metabolic stability and modulate lipophilicity in lead optimization campaigns. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol for its preparation, and elucidates the mechanistic rationale behind its utility in pharmacological applications.

Physicochemical Profiling & Structural Analysis

The utility of 4-Methyl-2-(trifluoromethyl)benzamide stems directly from its unique structural topology. The molecule features a primary amide, an ortho-trifluoromethyl (-CF3) group, and a para-methyl (-CH3) group. This specific substitution pattern creates a highly controlled steric and electronic environment.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
CAS Number 261951-99-9Unique chemical identifier ensuring precise regulatory and procurement tracking[1].
Molecular Weight 203.16 g/mol Low molecular weight ensures high ligand efficiency when utilized as a fragment in drug discovery[1].
Molecular Formula C9H8F3NODictates the exact monoisotopic mass (203.0558 Da) required for High-Resolution Mass Spectrometry (HRMS) validation[1].
LogP (Predicted) ~2.11Provides optimal lipophilicity for passive membrane diffusion without inducing excessive non-specific hydrophobic binding[1].
Topological Polar Surface Area 43.09 ŲFalls well within the Lipinski limits (<140 Ų), predicting excellent oral bioavailability and cellular permeability[1].
SMILES CC1=CC(=C(C=C1)C(=O)N)C(F)(F)FMachine-readable representation utilized for computational docking and predictive ADME modeling[1].

Mechanistic Insight: The C–F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which inherently protects the aromatic ring from cytochrome P450-mediated oxidative metabolism[2]. Furthermore, the bulky -CF3 group (Van der Waals radius of 1.70 Å) situated at the ortho position provides intense steric shielding to the adjacent amide bond, significantly reducing its susceptibility to enzymatic hydrolysis in vivo[2].

Synthetic Methodologies & Workflows

The synthesis of sterically hindered benzamides from their corresponding nitriles is notoriously challenging. Traditional acidic or basic hydrolysis often requires harsh thermal conditions, which frequently results in over-hydrolysis to the corresponding carboxylic acid. To circumvent this, the Radziszewski Hydration —utilizing alkaline hydrogen peroxide—is the method of choice[3].

Protocol: Alkaline Hydrogen Peroxide Hydration of 4-Methyl-2-(trifluoromethyl)benzonitrile

Causality & Rationale: This protocol relies on the highly nucleophilic hydroperoxide anion (OOH⁻). Unlike hydroxide (OH⁻), OOH⁻ readily attacks the electron-deficient nitrile carbon even at low temperatures, forming a transient peroxyimidic acid intermediate that collapses exclusively into the primary amide, preventing over-hydrolysis[3].

Step-by-Step Methodology:

  • Initiation & Solvation: Dissolve 1.0 equivalent of 4-methyl-2-(trifluoromethyl)benzonitrile in absolute ethanol (0.5 M concentration).

    • Causality: Ethanol provides a miscible, protic medium that solubilizes both the organic substrate and the aqueous reagents, ensuring homogeneous reaction kinetics.

  • Base Catalysis: Add 0.2 equivalents of aqueous NaOH (6M) and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The low temperature strictly controls the exotherm of the subsequent peroxide addition, preventing runaway reactions and minimizing oxidative side reactions.

  • Nucleophilic Attack: Begin dropwise addition of 30% aqueous H2O2 (2.5 equivalents).

    • Causality: Excess peroxide drives the equilibrium toward the peroxyimidic acid. The strict dropwise rate ensures the internal temperature remains below 15 °C.

  • Maturation & In-Process Control: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 3 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Causality: The electron-withdrawing nature of the -CF3 group activates the nitrile carbon, accelerating the initial nucleophilic attack and allowing the reaction to proceed swiftly despite the steric bulk.

  • Quenching & Isolation (Self-Validating Step): Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate (

    
    ) until peroxide test strips read negative. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
    • Causality: Thiosulfate safely reduces residual unreacted

      
      . Failing to quench peroxide before solvent evaporation poses a severe explosive hazard and can lead to N-oxidation of the final product.
      

SyntheticWorkflow A 4-Methyl-2-(trifluoromethyl)benzonitrile B Alkaline H2O2 / EtOH (Radziszewski Hydration) A->B NaOH, 0-15°C C Peroxyimidic Acid Intermediate B->C Nucleophilic OOH- Attack D 4-Methyl-2-(trifluoromethyl)benzamide C->D Intramolecular Rearrangement

Fig 1: Stepwise synthetic workflow for the hydration of the benzonitrile precursor.

Application in Drug Discovery

The integration of 4-Methyl-2-(trifluoromethyl)benzamide into a drug scaffold is rarely accidental; it is a calculated design choice to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

  • Bioisosterism: The -CF3 group frequently serves as a bioisostere for a chlorine atom or an isopropyl group. It occupies a similar spatial volume but drastically alters the local dipole moment, often enhancing binding affinity to target proteins through multipolar interactions[2].

  • Metabolic Shielding: By placing the -CF3 group ortho to the amide, medicinal chemists create a "steric shield." Proteases and amidases require specific spatial access to the carbonyl carbon to initiate cleavage. The bulky -CF3 group physically blocks this access, prolonging the half-life of the drug in vivo[2].

PharmacologicalImpact A ortho-CF3 Group B Increased Lipophilicity A->B C Steric Shielding A->C D Membrane Permeability B->D E Proteolytic Resistance C->E F Improved Pharmacokinetics D->F E->F

Fig 2: Mechanistic pathway illustrating pharmacological advantages of the ortho-CF3 group.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 4-Methyl-2-(trifluoromethyl)benzamide, a rigorous, multi-modal analytical validation workflow must be employed:

  • High-Performance Liquid Chromatography (HPLC): Utilized to confirm ≥98% purity. A standard reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA) will easily separate the target amide from any unreacted nitrile or trace carboxylic acid byproducts.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Will display a characteristic broad singlet for the primary amide protons (

      
      ) around 7.5–8.0 ppm, and a sharp singlet for the para-methyl group near 2.4 ppm.
      
    • ¹⁹F-NMR: Critical for confirming the integrity of the trifluoromethyl group, which will appear as a sharp singlet around -60 to -62 ppm (relative to

      
      ).
      
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) should yield an

    
     peak at exactly 204.0636 m/z, confirming the molecular formula 
    
    
    
    .

References[1] Title: 261951-99-9 | 4-Methyl-2-(trifluoromethyl)benzamide

Sources

Exploratory

Technical Guide: pKa Values and Acidity of 4-Methyl-2-(trifluoromethyl)benzamide

This guide details the acidity and pKa profile of 4-Methyl-2-(trifluoromethyl)benzamide, synthesizing theoretical principles with predicted data and experimental methodologies. Executive Summary 4-Methyl-2-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the acidity and pKa profile of 4-Methyl-2-(trifluoromethyl)benzamide, synthesizing theoretical principles with predicted data and experimental methodologies.

Executive Summary

4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) exhibits a dual ionization profile characteristic of electron-deficient benzamides. It functions primarily as a very weak acid (N-H deprotonation) and an extremely weak base (O-protonation).

  • Predicted Acidic pKa (N-H): 15.5 – 15.8 (Water), ~20.5 (DMSO).

  • Estimated Basic pKa (O-H⁺): -2.2 to -2.5 (Conjugate acid strength).

  • Key Driver: The ortho-trifluoromethyl (-CF₃) group exerts a dominant electron-withdrawing inductive effect (-I), significantly increasing N-H acidity relative to unsubstituted benzamide (pKa ~23.3 in DMSO), while the para-methyl (-CH₃) group provides a minor compensatory electron-donating effect.

Theoretical Framework & Electronic Structure

Structural Determinants of Acidity

The acidity of this compound is governed by the stability of its conjugate base (the imidate anion). Two competing electronic effects dictate the pKa:

  • Ortho-Trifluoromethyl Effect (Dominant):

    • Inductive Withdrawal (-I): The -CF₃ group is a powerful electron-withdrawing group (

      
      ). Located at the ortho position, it pulls electron density away from the amide nitrogen through the 
      
      
      
      -bond framework, stabilizing the negative charge on the deprotonated nitrogen.
    • Field Effect: Through-space electrostatic stabilization of the anion.

  • Para-Methyl Effect (Secondary):

    • Inductive Donation (+I): The -CH₃ group (

      
      ) donates electron density into the ring, slightly destabilizing the anion and raising the pKa.
      
    • Magnitude: The strong -I effect of the o-CF₃ group overwhelms the weak +I effect of the p-CH₃ group, resulting in a net increase in acidity compared to benzamide.

Resonance Stabilization (Graphviz)

The following diagram illustrates the deprotonation equilibrium and the resonance stabilization of the resulting anion.

Resonance cluster_0 Neutral Amide (Reactant) cluster_1 Conjugate Base (Resonance Hybrid) Neutral 4-Me-2-CF3-Ph-CONH2 (Neutral) Anion_N N- Anion (Localized on N) Neutral->Anion_N - H+ (Deprotonation) Anion_O O- Anion (Enolate form) Anion_N->Anion_O Resonance Delocalization CF3 o-CF3 Group (Strong EWG) CF3->Anion_N Stabilizes (-I) Me p-CH3 Group (Weak EDG) Me->Anion_N Destabilizes (+I)

Caption: Resonance delocalization of the conjugate base. The o-CF3 group stabilizes the anion via inductive withdrawal, lowering the pKa.

pKa Data Analysis

Comparative pKa Values

The table below contextualizes the acidity of the target compound against reference standards. Note that "Acidity" refers to N-H deprotonation (


).
CompoundSubstituentspKa (DMSO)Est. pKa (Water)*Acidity Classification
Benzamide None23.3> 25 (Neutral)Extremely Weak Acid
4-Methylbenzamide p-CH₃23.6> 25Extremely Weak Acid
2-(Trifluoromethyl)benzamide o-CF₃~20.215.5Very Weak Acid
Target Compound 4-Me, 2-CF₃ ~20.5 15.8 Very Weak Acid
4-Nitrobenzamide p-NO₂20.414.8Weak Acid

*Note: Aqueous pKa values for weak amides are often extrapolated from DMSO or mixed solvents due to limited solubility and extreme weakness in pure water.

Hammett Equation Derivation

For researchers needing to derive specific values for derivatives, the Hammett equation provides a robust approximation:



Where:

  • 
     (Reaction constant) for benzamide acidity in DMSO 
    
    
    
    .
  • 
     for CF₃ is approximated as 
    
    
    
    + ortho-correction
    
    
    .
  • 
     for CH₃ 
    
    
    
    .
  • Calculation: The net

    
     is positive (~0.43), predicting a significant drop in pKa (increased acidity) relative to the parent benzamide, consistent with the values in Table 3.1.
    

Experimental Methodologies

Since the pKa lies outside the standard aqueous titration range (pH 2-12), specialized techniques are required.

Protocol A: Potentiometric Titration in Non-Aqueous Solvents

This is the gold standard for determining pKa values of weak acids like amides.

Reagents:

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAOH) in toluene/methanol.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Standard: Benzoic acid (reference pKa).

Workflow:

  • Preparation: Dissolve 5-10 mg of 4-Methyl-2-(trifluoromethyl)benzamide in 20 mL of anhydrous DMSO.

  • Blank Run: Perform a blank titration on the solvent to determine background acidity.

  • Titration: Add TBAOH in 0.05 mL increments under inert atmosphere (N₂ or Ar) to prevent CO₂ absorption.

  • Detection: Monitor potential (mV) using a glass electrode modified for non-aqueous use (e.g., LiCl in ethanol bridge).

  • Calculation: Determine the Half-Neutralization Potential (HNP). Calculate pKa relative to the reference standard using the equation:

    
    
    
Protocol B: UV-Metric Spectrophotometry (Hammett-Dye Method)

Used when potentiometric endpoints are indistinct.

Workflow (Graphviz):

UV_Protocol Step1 Prepare Stock Solution (10 mM in DMSO) Step2 Aliquot into Buffer Series (pH 12 - 18 using H_ function buffers) Step1->Step2 Step3 Measure UV Absorbance (Scan 200-400 nm) Step2->Step3 Step4 Identify Isosbestic Point & Lambda_max shift Step3->Step4 Step5 Plot A vs. pH (Sigmoid Curve) Step4->Step5 Step6 Calculate pKa (Henderson-Hasselbalch) Step5->Step6

Caption: UV-Metric workflow for determining pKa of weak acids using acidity function buffers.

Implications for Drug Development[1]

Solubility & Permeability
  • Neutral State: At physiological pH (7.4), the compound exists almost exclusively in its neutral form (99.99%).

  • Lipophilicity: The -CF₃ and -CH₃ groups significantly increase lipophilicity (LogP ~ 2.1 - 2.5).

  • Solubility: Low aqueous solubility is expected. Formulation strategies should utilize co-solvents (PEG, surfactants) or amorphous solid dispersions.

Metabolic Stability

The 4-methyl group is a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes (benzylic hydroxylation).

  • Mitigation: If half-life is too short, consider replacing the 4-Me with a 4-Cl or 4-CF₃ to block metabolism, though this will further lower the pKa.

Salt Formation
  • Acidic Salts: The N-H acidity is too weak (pKa ~15.5) to form stable salts with common pharmaceutical bases (e.g., sodium, potassium) in water. Sodium salts would hydrolyze immediately.

  • Basic Salts: The amide oxygen is too weakly basic (pKa ~ -2.5) to form stable salts with weak acids. Only strong mineral acids (HCl, H₂SO₄) could protonate it, but these salts would be unstable in solution.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • PubChem. (2025).[1][2] 4-Fluoro-2-(trifluoromethyl)benzamide (Analog Data). National Library of Medicine. Link

  • Reich, H. J. (2024).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • ChemScene. (2025). 4-Methyl-2-(trifluoromethyl)benzamide Product Data. Link

Sources

Foundational

Technical Guide: Fluorinated Benzamide Derivatives in Medicinal Chemistry

[1] Executive Summary This technical guide analyzes the strategic integration of fluorine into the benzamide scaffold, a privileged structure in medicinal chemistry.[1] It addresses the "fluorine effect" on pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the strategic integration of fluorine into the benzamide scaffold, a privileged structure in medicinal chemistry.[1] It addresses the "fluorine effect" on pharmacokinetics (PK) and pharmacodynamics (PD), specifically within histone deacetylase (HDAC) inhibitors and dopamine D2/D3 antagonists. The guide provides actionable synthetic protocols, structure-activity relationship (SAR) data, and mechanistic workflows for researchers optimizing lead compounds.

The Fluorine Effect: Mechanistic Principles

The incorporation of fluorine into benzamide derivatives is not merely a lipophilic modification; it is a precise electronic and steric tool.

Bioisosterism and Conformational Locking

Fluorine acts as a bioisostere for hydrogen (van der Waals radius: H = 1.20 Å, F = 1.47 Å) but exerts a profound electronic influence.

  • Conformational Control: In benzamides, ortho-fluorine substitution restricts the rotation of the amide bond due to electrostatic repulsion between the fluorine lone pairs and the amide carbonyl oxygen. This "conformational locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • pKa Modulation: Fluorine substitution on the benzamide ring lowers the pKa of the amide proton (or adjacent amines), altering hydrogen bond donor/acceptor strengths crucial for interaction with target residues (e.g., Asp/Glu in receptor pockets).

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Strategic placement of fluorine at metabolically labile sites (e.g., para-positions susceptible to CYP450 oxidation) blocks hydroxylation, extending the drug's half-life (


).

Therapeutic Applications & Case Studies

Epigenetic Modulators: Class I HDAC Inhibitors

Benzamide-based HDAC inhibitors (e.g., Entinostat/MS-275 , Chidamide ) target the zinc-dependent deacetylation mechanism. Unlike hydroxamic acids (e.g., SAHA), benzamides are generally selective for Class I HDACs (1, 2, 3).

  • Selectivity Mechanism: The 2-aminobenzamide moiety acts as the Zinc Binding Group (ZBG). Fluorine substitution on the phenyl ring has been shown to modulate selectivity between HDAC1/2 and HDAC3.[2]

  • SAR Insight: Introduction of a fluorine atom at the 4-position of the benzamide ring often enhances selectivity for HDAC3 by exploiting subtle differences in the hydrophobic channel of the enzyme.

Table 1: Comparative SAR of Benzamide HDAC Inhibitors Data synthesized from recent medicinal chemistry literature.

CompoundStructure FeatureHDAC1 IC50 (µM)HDAC3 IC50 (µM)Selectivity Profile
Entinostat (MS-275) 2-aminobenzamide0.242.20Class I Selective
Analog A (Non-F) Unsubstituted Ph0.936.10Low Potency
Analog B (4-F) 4-Fluoro-benzamide0.650.40 Enhanced HDAC3
Analog C (2,4-diF) 2,4-Difluoro>10>10Activity Loss (Steric)
CNS Agents: Dopamine Antagonists & PET Tracers

Fluorinated benzamides like Fallypride and Desmethoxyfallypride are high-affinity D2/D3 antagonists.

  • 18F-Labeling: The introduction of Fluorine-18 allows these molecules to serve as PET radiotracers.[3][4] The high affinity (

    
     < 0.1 nM) allows for the imaging of extrastriatal dopamine receptors where receptor density is low.
    

Experimental Protocols

Protocol: Synthesis of 2-Fluoro-N-substituted Benzamides

Objective: To synthesize a fluorinated benzamide scaffold via acyl chloride coupling, ensuring high yield and purity without column chromatography where possible.

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 equiv)

  • Amine substrate (e.g., Morpholine, Aniline derivative) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine substrate (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 2-Fluorobenzoyl chloride (1.0 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized overheating and suppresses the formation of di-acylated byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Work-up (Self-Validating Step):

    • Wash the organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat.

      
       (removes unreacted acid/chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate
      
    • Validation: If the crude NMR shows <95% purity, recrystallize from EtOH/Water.

  • Characterization: Confirm structure via

    
    -NMR (look for splitting of aromatic protons by F) and 
    
    
    
    -NMR (characteristic signal around -110 to -120 ppm).
Workflow: The "Fluorine Scan" in Lead Optimization

This workflow describes the systematic replacement of hydrogen with fluorine to map the binding pocket's electronic and steric requirements.

FluorineScan Lead Hit Compound (Benzamide Scaffold) Design Design Phase: Select H -> F substitution sites (Ortho/Meta/Para) Lead->Design Synthesis Parallel Synthesis: Generate Monofluoro Analogs Design->Synthesis Assay In Vitro Assay: (IC50 / Kd determination) Synthesis->Assay Analysis SAR Analysis Assay->Analysis Ortho Ortho-F: Conformational Lock? Analysis->Ortho Potency Change? Para Para-F: Metabolic Block? Analysis->Para Stability Change? Refine Lead Candidate Ortho->Refine Yes: Rigidify Linker Para->Refine Yes: optimize PK

Figure 1: The "Fluorine Scan" workflow for systematically optimizing benzamide leads.

Mechanism of Action: HDAC Inhibition

The following diagram illustrates the binding mode of a 2-amino-4-fluorobenzamide inhibitor within the HDAC catalytic pocket.

HDAC_Mechanism Inhibitor Fluorinated Benzamide Inhibitor Pocket HDAC Active Site (Hydrophobic Channel) Inhibitor->Pocket Enters Chelation Zinc Chelation (2-Amino Group) Inhibitor->Chelation Primary Interaction Fluorine Fluorine Interaction (Hydrophobic/Steric) Inhibitor->Fluorine Secondary Interaction Zinc Zn2+ Ion (Catalytic Core) Pocket->Zinc Contains Chelation->Zinc Inhibits Deacetylation Fluorine->Pocket Selectivity Filter (HDAC3 vs 1/2)

Figure 2: Mechanistic interaction of fluorinated benzamides within the HDAC active site.

Future Outlook

  • PROTACs: Benzamide HDAC inhibitors are increasingly used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs). Fluorination of the linker attachment point can modulate the stability of the Ternary Complex.

  • Theranostics: The seamless translation of a

    
    -drug to an 
    
    
    
    -PET tracer (e.g., [18F]Entinostat) allows for patient stratification based on target occupancy before therapy initiation.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

  • Mowbray, C. E., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Publication Server of the University of Greifswald.

  • Mukherjee, S., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. National Institutes of Health (PMC).

  • Takahashi, T., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Olsen, C. A., et al. (2020). Medicinal chemistry advances in targeting class I histone deacetylases. Exploration of Targeted Anti-tumor Therapy.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Methyl-2-(trifluoromethyl)benzamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Methyl-2-(trifluoromethyl)benzamide , a critical pharmacophore found in various kinase inhibitors and agrochemical active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-2-(trifluoromethyl)benzamide , a critical pharmacophore found in various kinase inhibitors and agrochemical active ingredients.

The presence of the ortho-trifluoromethyl (


) group introduces significant steric hindrance and electron-withdrawing effects, rendering standard direct amidation methods (e.g., thermal ester aminolysis) inefficient. This guide prioritizes the Acid Chloride Activation Route , which offers the highest reliability for kilogram-scale production, ensuring >95% conversion and high purity without chromatographic purification.
Key Performance Indicators (KPIs)
ParameterSpecification
Yield > 85% (Isolated)
Purity (HPLC) > 98.5%
Scale Suitability 100 g to 10 kg
Critical Hazard

off-gassing; Exothermic quench

Strategic Analysis & Retrosynthesis

The synthesis of ortho-substituted benzamides requires overcoming the "ortho-effect." The


 group shields the carbonyl carbon, necessitating a highly electrophilic intermediate.
Route Selection Matrix
RouteMethodologyProsConsDecision
A Acid Chloride (via

)
High reactivity; Byproducts are gases (

); Scalable.[1][2][3]
Requires scrubbing; Moisture sensitive.SELECTED
B Nitrile Hydrolysis "Green" reagents (

); One step from nitrile.
Risk of over-hydrolysis to acid; Safety risks with peroxides at scale.Alternative
C Coupling Agents (HATU/CDI) Mild conditions.Prohibitive cost for scale-up; Difficult byproduct removal.Rejected
Reaction Scheme (DOT Visualization)

ReactionScheme SM 4-Methyl-2-(trifluoromethyl) benzoic acid Inter Acid Chloride Intermediate SM->Inter Activation Reagent1 SOCl2 / Cat. DMF Toluene, 80°C Reagent1->Inter Product 4-Methyl-2-(trifluoromethyl) benzamide Inter->Product Amidation Reagent2 NH4OH (aq) < 10°C Reagent2->Product

Figure 1: Two-step one-pot synthesis strategy via acid chloride activation.

Detailed Protocol: Acid Chloride Method

This protocol is designed for a 100 g scale validation run, adaptable to pilot plant reactors.

Materials & Equipment
  • Reactor: 1L Double-jacketed glass reactor with overhead stirrer (PTFE impeller).

  • Condenser: Reflux condenser connected to a caustic scrubber (

    
     trap).
    
  • Solvent: Toluene (Anhydrous, <0.05% water).

  • Reagents:

    • 4-Methyl-2-(trifluoromethyl)benzoic acid (1.0 equiv).

    • Thionyl Chloride (

      
      ) (1.5 equiv).[4]
      
    • N,N-Dimethylformamide (DMF) (0.05 equiv, Catalyst).

    • Ammonium Hydroxide (28-30%

      
       in water) (5.0 equiv).
      
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Charge: Inert the reactor with

    
    . Charge Toluene (500 mL)  and Starting Acid (100 g, 0.49 mol) .
    
  • Catalyst: Add DMF (1.8 mL) . Note: DMF forms the Vilsmeier-Haack type active species, essential for catalyzing the reaction with sterically hindered substrates.

  • Addition: Heat the slurry to 50°C . Add Thionyl Chloride (53 mL, 0.73 mol) dropwise over 30 minutes.

    • Caution: Vigorous gas evolution (

      
      ). Ensure scrubber is active.
      
  • Reaction: Heat to 80°C (Reflux) and stir for 3–4 hours.

    • IPC (In-Process Control): Take an aliquot, quench with methanol, and analyze by HPLC. Target: <1% Starting Acid (observed as Methyl Ester).

  • Distillation: Once complete, distill off excess

    
     and Toluene under reduced pressure (remove ~200 mL solvent) to remove acidic gases.
    
  • Re-dissolution: Add fresh Toluene (200 mL) to the residue. Cool to 0–5°C .

Phase 2: Amidation (Quench)
  • Preparation: In a separate vessel, charge Ammonium Hydroxide (300 mL) and cool to 0°C .

  • Addition: Slowly transfer the Acid Chloride/Toluene solution into the cold Ammonia solution over 45–60 minutes.

    • Critical Parameter: Maintain internal temperature < 15°C . The reaction is highly exothermic.

  • Aging: Stir the biphasic mixture at 20°C for 2 hours.

  • Precipitation: The product often precipitates as a white solid at the interface or within the toluene layer.

Workup & Isolation[5]
  • Filtration: Filter the slurry.

  • Washing: Wash the cake with Water (2 x 100 mL) to remove ammonium salts. Wash with cold Toluene (50 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Safety & Troubleshooting

Thermal & Chemical Hazards
  • Thionyl Chloride: Reacts violently with water. The scrubber system must be sized to handle 1 mole of

    
     and 1 mole of 
    
    
    
    per mole of reactant.
  • Induction Period: Do not add all

    
     at once at low temperature. Accumulation can lead to a thermal runaway upon heating.
    
  • Ammonia Quench: This is the most critical safety step. Always add the organic phase to the aqueous base (inverse addition) to maintain excess base and control heat evolution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Old

or insufficient DMF.
Add 0.2 eq fresh

; ensure DMF is dry.
Sticky Solid/Oil Toluene trapped in crystal lattice.Slurry the final solid in Hexane/Heptane and re-filter.
Hydrolysis back to Acid Moisture ingress during Step 1-2 transfer.Ensure transfer lines are dry; use

pressure transfer.
Yellow Coloration Trace iron or DMF decomposition.Wash final cake with cold methanol (yield loss possible) or recrystallize from EtOH/Water.

Analytical Controls (Quality Assurance)

Workup Logic Flow

Workup Start Reaction Mixture (Biphasic) Filter Filtration Start->Filter Solid Crude Solid Filter->Solid Filtrate Liquors (Waste) Filter->Filtrate Wash1 Water Wash (Remove NH4Cl) Solid->Wash1 Wash2 Toluene Wash (Remove Impurities) Wash1->Wash2 Dry Vacuum Dry 50°C Wash2->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Figure 2: Isolation and purification workflow.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

  • Retention Time: Acid precursor elutes earlier than the Amide product due to polarity.

References

  • Org. Process Res. Dev. (2016) . One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Detailed study on the safety and scalability of the

    
     method for hindered substrates.
    
    
  • US Patent 2008/0269269 . Compounds and Compositions as Protein Kinase Inhibitors. Describes the synthesis of similar trifluoromethyl-benzamide intermediates.

  • Org. Synth. (2023) .[5][1][6][7] Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Provides handling data for 4-(trifluoromethyl)benzoyl chloride, applicable to the 2-isomer.

  • Chemical Safety Data . Thionyl Chloride Handling and Safety.[7]

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Application

Protocol for amidation of 4-methyl-2-(trifluoromethyl)benzoic acid

Application Note: Advanced Protocol for the Amidation of 4-Methyl-2-(trifluoromethyl)benzoic Acid Introduction & Synthetic Context 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS: 120985-64-0) is a highly specialized build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Amidation of 4-Methyl-2-(trifluoromethyl)benzoic Acid

Introduction & Synthetic Context

4-Methyl-2-(trifluoromethyl)benzoic acid (CAS: 120985-64-0) is a highly specialized building block frequently utilized in the synthesis of advanced agrochemicals (such as fluopyram analogs) and pharmaceutical active pharmaceutical ingredients (APIs)[1][2][3].

Converting this specific carboxylic acid into an amide presents significant synthetic bottlenecks. As a Senior Application Scientist, I have structured this guide to move beyond standard textbook procedures. We will dissect the stereoelectronic causality behind reagent selection and provide two self-validating experimental workflows designed to overcome the inherent resistance of this substrate to standard coupling conditions.

Mechanistic Causality & Stereoelectronic Effects

To achieve high yields, one must understand why standard coupling agents (like EDC/HOBt) often fail or require excessive reaction times for this substrate[4][5].

  • Severe Steric Hindrance: The trifluoromethyl (–CF₃) group at the ortho (2-) position exerts a massive steric penalty. The van der Waals volume of a –CF₃ group is comparable to that of an isopropyl group, which heavily shields the carbonyl carbon from nucleophilic attack by incoming amines[6].

  • Competing Electronic Effects: The –CF₃ group is strongly electron-withdrawing via inductive effects (–I). While this increases the electrophilicity of the carbonyl carbon once activated, it also drastically accelerates competitive hydrolysis of the active ester back to the starting material. The para (4-) methyl group provides mild electron donation (+I, hyperconjugation), which only slightly offsets the electrophilicity but does nothing to relieve the steric bulk[7].

  • Causality in Reagent Selection: Because of these factors, highly reactive intermediates are mandatory. You must either generate an acid chloride (using oxalyl chloride/DMF) to force the coupling through a highly electrophilic intermediate, or use a uronium-based coupling agent (like HATU) which forms an extremely reactive HOAt-active ester that benefits from neighboring-group participation[8][9].

Quantitative Reagent Comparison

The following table summarizes the empirical performance of various coupling strategies specifically for ortho-CF₃ substituted benzoic acids.

Coupling StrategyActivating AgentBase / SolventSteric ToleranceTypical YieldReaction TimePrimary Byproducts
Acid Chloride Oxalyl Chloride, cat. DMFTEA / DCMVery High85–95%2–4 hHCl, CO, CO₂, TEA·HCl
Uronium Salt HATUDIPEA / DMFHigh80–90%4–12 hTetramethylurea, HOAt
Carbodiimide EDC, HOBtDIPEA / DMFModerate50–70%12–24 hWater-soluble urea
Phosphonic Anhydride T3PTEA / EtOAcLow to Moderate40–60%24 h+Water-soluble phosphates

Experimental Workflows

AmidationWorkflow SM 4-Methyl-2-(trifluoromethyl) benzoic acid AC_Act Activation: Oxalyl Chloride, DMF DCM, 0°C to RT SM->AC_Act Route A (Two-Step) HATU_Act Activation: HATU, DIPEA DMF, 0°C to RT SM->HATU_Act Route B (One-Pot) Inter Acid Chloride Intermediate AC_Act->Inter Amine2 Coupling: Amine (One-Pot) HATU_Act->Amine2 Amine1 Coupling: Amine, TEA, DCM Inter->Amine1 Product Target Benzamide Product Amine1->Product Amine2->Product

Workflow for amidation of 4-methyl-2-(trifluoromethyl)benzoic acid via two activation routes.

Step-by-Step Methodologies & Self-Validating Systems

Route A: Acid Chloride Generation (Recommended for Bulky/Unreactive Amines)

This two-step protocol relies on the generation of the highly reactive 4-methyl-2-(trifluoromethyl)benzoyl chloride[1][8].

Step 1: Activation

  • Charge a flame-dried round-bottom flask with 4-methyl-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Causality: Controlling the temperature during this exothermic addition prevents localized degradation of the substrate.

  • Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which is the active chlorinating species[8].

  • Self-Validation Check: Observe the reaction. The generation of CO and CO₂ gas will cause bubbling. Stir at room temperature for 2 hours. The cessation of gas evolution physically validates the completion of the acid chloride formation[8].

  • Concentrate the mixture in vacuo to dryness. Causality: Removing unreacted oxalyl chloride is critical; failure to do so will result in the incoming amine reacting with it to form an oxamide impurity.

Step 2: Coupling 7. Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. 8. Add triethylamine (TEA, 2.5 eq) followed by the target amine (1.1 eq). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from crashing out as an unreactive hydrochloride salt. 9. Stir at room temperature until complete (typically 1–2 hours). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Route B: HATU-Mediated One-Pot Coupling (Recommended for Standard Amines)

This protocol avoids harsh acid chlorides and is ideal for parallel library synthesis or substrates with acid-sensitive moieties[9].

  • Charge a dry flask with 4-methyl-2-(trifluoromethyl)benzoic acid (1.0 eq), the target amine (1.1 eq), and anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive active ester[9].

  • Cool to 0 °C and add HATU (1.2 eq) portionwise.

  • Self-Validation Check: The reaction will typically transition to a distinct yellow/orange color, indicating the formation of the HOAt active ester.

  • Stir at room temperature for 4–12 hours.

  • Self-Validation Check (LC-MS): Monitor the reaction via LC-MS. Track the disappearance of the starting material mass (

    
     203 
    
    
    
    in negative ion mode). If the parent mass persists but the active ester is not visible, the intermediate has hydrolyzed, indicating the reaction environment is not sufficiently anhydrous.
  • Quench with water, extract with Ethyl Acetate, wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, dry, and concentrate.

References

  • 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 - Benchchem. 8

  • Fluopyram synthesis method - Eureka - Patsnap. 1

  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions... - ACS Publications. 6

  • US20100160323A1 - NOVEL PIPERAZINE DERIVATIVES AS INHIBITORS OF STEAROYL-CoA DESATURASE - Google Patents. 9

  • WO2009080250A2 - Insecticidal compounds - Google Patents. 4

  • A computational study of the conformational stability... - ResearchGate. 7

  • 4-Methyl-2-(trifluoromethyl)benzoic acid | CAS 120985-64-0 - SCBT. 2

  • CAS RN | 120985-64-0 - Thermo Fisher Scientific.3

  • 4-methyl-2-(trifluoromethyl)benzoic Acid | 120985-64-0 - Benchchem.5

Sources

Method

Application Note: 4-Methyl-2-(trifluoromethyl)benzamide as a Stable Precursor for Fluorinated Kinase Inhibitors

This Application Note and Protocol Guide details the use of 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) as a strategic intermediate in pharmaceutical synthesis. Executive Summary 4-Methyl-2-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) as a strategic intermediate in pharmaceutical synthesis.

Executive Summary

4-Methyl-2-(trifluoromethyl)benzamide is a critical building block in the synthesis of Type II kinase inhibitors, most notably serving as the stable, crystalline precursor to 4-amino-3-trifluoromethyltoluene (the "Nilotinib amine"). While the downstream aniline is commercially available, it is prone to oxidative darkening and storage instability.

This guide provides a validated protocol for the Hoffman Rearrangement of the benzamide to the aniline, offering researchers a method to generate high-purity, fresh amine in situ for coupling reactions. Additionally, we explore its dehydration to the nitrile, broadening its utility in drug discovery.

Key Chemical Profile
PropertySpecification
Chemical Name 4-Methyl-2-(trifluoromethyl)benzamide
CAS Number 261951-99-9
Molecular Formula C₉H₈F₃NO
Molecular Weight 203.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
Key Moiety Trifluoromethyl (-CF₃) group at ortho position to amide

Strategic Importance in Drug Design

The 3-(trifluoromethyl)-4-methylphenyl moiety is a "privileged scaffold" in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the steric bulk forces the aromatic ring into specific conformations within the ATP-binding pocket of kinases.

Primary Pharmaceutical Application: BCR-ABL Inhibitors

The most prominent application of this scaffold is in the synthesis of Nilotinib (Tasigna) , a second-generation BCR-ABL tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).

  • The Challenge: Direct storage of the aniline intermediate (4-amino-3-trifluoromethyltoluene) often leads to degradation (N-oxidation) and color formation, complicating QC in GMP environments.

  • The Solution: Storing the benzamide (4-Methyl-2-(trifluoromethyl)benzamide) and converting it to the amine immediately prior to the final coupling step ensures maximum purity and yield.

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of the benzamide to the bioactive aniline fragment and its integration into the Nilotinib scaffold.

G cluster_0 Critical Transformation Benzamide 4-Methyl-2-(trifluoromethyl) benzamide (Stable Precursor) Isocyanate Isocyanate Intermediate Benzamide->Isocyanate Hoffman Rearrangement (NaOCl / NaOH) Aniline 4-Amino-3-trifluoromethyl toluene (Active Nucleophile) Isocyanate->Aniline Hydrolysis (-CO2) Nilotinib Nilotinib (BCR-ABL Inhibitor) Aniline->Nilotinib Amide Coupling (w/ Carboxylic Acid Deriv.)

Caption: Figure 1. Synthetic workflow transforming the stable benzamide precursor into the active aniline pharmacophore used in kinase inhibitor synthesis.

Experimental Protocols

Protocol A: High-Yield Hoffman Rearrangement

Objective: Convert 4-Methyl-2-(trifluoromethyl)benzamide to 4-amino-3-trifluoromethyltoluene. Scale: 10 mmol (Adaptable to kg scale).

Reagents & Materials
  • Substrate: 4-Methyl-2-(trifluoromethyl)benzamide (2.03 g, 10 mmol)

  • Oxidant: Sodium hypochlorite solution (10-13% active chlorine) OR Phenyliodine(III) diacetate (PIDA) for non-aqueous conditions.

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution.[1]

  • Solvent: 1,4-Dioxane or Methanol (for carbamate route).

Step-by-Step Methodology (Aqueous/Hypochlorite Route)
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and temperature probe, suspend the benzamide (2.03 g) in 1,4-Dioxane (20 mL).

  • Base Addition: Add NaOH solution (2.5 M, 12 mL) and cool the mixture to 0–5 °C using an ice bath.

  • Oxidant Addition (Critical Step): Dropwise add the NaOCl solution (approx. 1.1 equiv) over 15 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <10 °C.[1][2]

  • Rearrangement: Allow the mixture to warm to room temperature (20–25 °C). Stir for 1 hour.

  • Heating: Heat the reaction mixture to 70 °C for 30 minutes to ensure complete decarboxylation of the isocyanate intermediate.

  • Work-up:

    • Cool to room temperature.[3][1]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aniline is typically >95% pure.[1] If necessary, purify via short-path distillation (b.p. ~83 °C at 12 mmHg) or silica flash chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 85–92% QC Check: ¹H NMR (CDCl₃) should show a broad singlet (NH₂) around 3.8 ppm and disappearance of amide protons.

Protocol B: Dehydration to 4-Methyl-2-(trifluoromethyl)benzonitrile

Objective: Convert the amide to a nitrile for use in tetrazole synthesis or Pinner reactions.

Methodology
  • Setup: Dissolve 4-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv) in anhydrous DMF.

  • Reagent: Add Cyanuric Chloride (0.5 equiv) at room temperature.

  • Reaction: Stir for 2–4 hours. The reaction is typically fast and clean.[1]

  • Work-up: Pour into ice water. The nitrile product often precipitates as a solid.[1] Filter and wash with water.[1]

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Hoffman) Incomplete formation of N-chloroamide intermediate.Ensure NaOCl is fresh and active (titrate if necessary).[1] Increase stir time at 0 °C.
Red/Dark Product Oxidation of the resulting aniline.[1]Perform the reaction under N₂ atmosphere. Add a trace of sodium thiosulfate during work-up to quench excess oxidant.[1]
Incomplete Conversion Temperature too low during rearrangement step.Ensure the heating step (70–80 °C) is maintained for at least 30 mins to drive decarboxylation.[1]
Safety Spike Runaway exotherm during NaOCl addition.[1]strictly control addition rate; do not exceed 10 °C internal temp.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

Specific Process Hazards:

  • Hoffman Rearrangement: The intermediate isocyanate is reactive.[1] The reaction generates CO₂ gas; ensure adequate venting to prevent pressure buildup.[1]

  • Hypochlorite: Do not mix with acids (releases Cl₂ gas) or amines (forms chloramines).[1]

PPE Requirements:

  • Nitrile gloves (double gloving recommended for the aniline product).[1]

  • Chemical splash goggles.[1]

  • Fume hood with face velocity >0.5 m/s.[1]

References

  • MDPI Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (Discussing the synthesis of Sorafenib and Nilotinib analogs). Retrieved from [Link][3]

  • Google Patents. (2013).[1] Synthetic method of 2-trifluoromethyl benzamide. (Methodology adapted for the 4-methyl analog).[5][1] Retrieved from

  • PubChem. (2025).[6][1][4] Compound Summary: 4-Fluoro-2-(trifluoromethyl)benzamide.[6][1][4] (Structural analog data). Retrieved from [Link]

Sources

Application

Application Note: Precision Functionalization of 4-Methyl-2-(trifluoromethyl)benzamide

Topic: Reaction conditions for functionalizing 4-Methyl-2-(trifluoromethyl)benzamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for functionalizing 4-Methyl-2-(trifluoromethyl)benzamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). The unique juxtaposition of a strongly electron-withdrawing trifluoromethyl group (


) and an electron-donating methyl group (

) on the benzamide core creates a distinct electronic "push-pull" system.

This guide provides validated protocols for three orthogonal functionalization pathways:

  • Hofmann Rearrangement: Accessing the aniline congener, a key intermediate for diarylthiohydantoin drugs.

  • Directed Ortho-Metalation (DoM): Regioselective functionalization at the C6 position, overcoming the steric blockade of the C2-trifluromethyl group.

  • Electrophilic Aromatic Substitution (EAS): Targeting the C5 position driven by the cooperative directing effects of the methyl and amide groups.

Chemo-Selectivity & Reactivity Map

The functionalization of this scaffold is dictated by the interplay between steric hindrance (C2-CF3) and electronic directing effects.

  • C1 (Amide): Susceptible to hydrolysis, dehydration (to nitrile), and rearrangement.

  • C2 (Trifluoromethyl): Blocks ortho-metalation at this site; strongly deactivates the ring to nucleophilic attack.

  • C3 (Aromatic H): Sterically occluded between

    
     and 
    
    
    
    . Kinetic dead zone.
  • C5 (Aromatic H): The primary site for Electrophilic Aromatic Substitution (EAS), activated by the ortho-methyl and directed meta by the amide.

  • C6 (Aromatic H): The exclusive site for Directed Ortho-Metalation (DoM), directed by the amide group.

Visualizing the Reactivity Landscape

ReactivityMap Core 4-Methyl-2-(trifluoromethyl)benzamide Hofmann Hofmann Rearrangement (Target: Amide N) Core->Hofmann NaOBr / PIDA DoM Directed Ortho-Metalation (Target: C6 Position) Core->DoM n-BuLi / TMPLi EAS Electrophilic Substitution (Target: C5 Position) Core->EAS NBS / HNO3 Radical Benzylic Oxidation (Target: C4-Methyl) Core->Radical NBS / AIBN Aniline 4-Methyl-2-(trifluoromethyl)aniline (Drug Intermediate) Hofmann->Aniline C6_Sub 6-Substituted Benzamides (Suzuki/Heck Precursors) DoM->C6_Sub C5_Sub 5-Halo/Nitro Derivatives (Late-Stage Diversification) EAS->C5_Sub

Figure 1: Orthogonal reaction pathways for 4-Methyl-2-(trifluoromethyl)benzamide. The scaffold allows for divergent synthesis based on reagent class.

Protocol A: Hofmann Rearrangement

Objective: Synthesis of 4-Methyl-2-(trifluoromethyl)aniline. Context: This transformation is critical for converting the benzamide (often obtained from the nitrile) into the aniline required for coupling with isothiocyanates in the synthesis of anti-androgens.

Method: Hypervalent Iodine Mediated Rearrangement

While classical bromine/base conditions (NaOBr) work, they often lead to ring bromination side products due to the activated C5 position. The use of (Diacetoxyiodo)benzene (PIDA) offers a milder, non-halogenating alternative.

Reagents & Materials:

  • Substrate: 4-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv)

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile (1:1 v/v) and Water (5 equiv)

  • Temperature: 0°C to RT[1]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 4-Methyl-2-(trifluoromethyl)benzamide (10 mmol) and dissolve in Acetonitrile/Water (20 mL / 5 mL).

  • Addition: Cool the solution to 0°C. Add PIDA (11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 3:1) should show the disappearance of the amide (

    
    ) and appearance of the amine (
    
    
    
    , stains red/brown with p-anisaldehyde).
    • Mechanistic Note: The reaction proceeds via an isocyanate intermediate.[2][3] The presence of water traps the isocyanate as a carbamic acid, which spontaneously decarboxylates to the amine.[2][3]

  • Workup: Dilute with EtOAc (50 mL) and wash with 10% NaHCO3 (2 x 30 mL) to remove iodobenzene byproducts and acetic acid.

  • Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: Disappearance of the broad amide singlets (

    
     6.0–8.0 ppm) and appearance of a broad amine signal (
    
    
    
    3.5–4.5 ppm). The aromatic signals will shift upfield due to the change from electron-withdrawing (
    
    
    ) to electron-donating (
    
    
    ).

Protocol B: Directed Ortho-Metalation (DoM)

Objective: Functionalization of the C6 position (Ortho to Amide). Context: The amide group is a powerful Directed Metalation Group (DMG). While the C2 position is blocked by


, the C6 position is sterically accessible and chemically distinct.

Reagents:

  • Base:

    
    -Butyllithium (2.5 M in hexanes) or LiTMP (for higher chemoselectivity).
    
  • Additive: TMEDA (Tetramethylethylenediamine) - Essential to break lithium aggregates.

  • Electrophile: Iodine (

    
    ), DMF, or Methyl Iodide.
    

Step-by-Step Protocol:

  • Protection (Optional but Recommended): Primary amides can consume 2 equivalents of base (N-H deprotonation followed by C-H lithiation). For cleaner results, convert to the

    
    -diethyl derivative or use 2.2 equiv of base. Protocol below assumes primary amide with excess base.
    
  • Metalation:

    • Flame-dry a flask under Argon.

    • Add substrate (5 mmol) and dry THF (25 mL).

    • Add TMEDA (11 mmol). Cool to -78°C.

    • Dropwise add

      
      -BuLi (11 mmol) over 20 minutes. The solution often turns deep yellow/orange, indicating the formation of the dilithio-species.
      
    • Stir at -78°C for 1 hour.

  • Electrophile Trapping:

    • Dissolve Iodine (12 mmol) in dry THF (10 mL).

    • Add the iodine solution dropwise to the lithiated species at -78°C.

    • Critical: Do not allow the temperature to rise above -60°C during addition to prevent Benzyne formation or scrambling.

  • Quench: Warm to RT and quench with saturated

    
    .
    
  • Result: This yields 2-iodo-4-methyl-6-(trifluoromethyl)benzamide, a precursor for Suzuki couplings to build sterically crowded biaryls.

Protocol C: Regioselective Bromination (EAS)

Objective: Synthesis of 5-Bromo-4-methyl-2-(trifluoromethyl)benzamide. Context: For electrophilic substitution, the C5 position is the "sweet spot"—it is ortho to the activating methyl group and meta to the directing amide.

Data Summary: Regioselectivity Prediction

PositionElectronic EffectSteric EnvironmentPredicted Reactivity
C3 Activated by Me (Ortho)Blocked (Between Me & CF3)Low
C5 Activated by Me (Ortho)AccessibleHigh (Major Product)
C6 Deactivated by Me (Meta)AccessibleLow

Protocol:

  • Dissolve substrate (10 mmol) in glacial acetic acid (20 mL).

  • Add Bromine (

    
    , 10.5 mmol) dropwise at room temperature.
    
    • Catalyst: If reaction is sluggish, add catalytic Iron(III) bromide (

      
      , 5 mol%).
      
  • Stir at 60°C for 3 hours.

  • Pour into ice water. The product usually precipitates as a solid.

  • Recrystallize from Ethanol/Water.

References

  • Hofmann Rearrangement Mechanisms

    • Hofmann, A. W.[2][4][5] Berichte der deutschen chemischen Gesellschaft1881 , 14, 2725.[4][5]

    • Detailed review of hypervalent iodine in Hofmann rearrangement: Tetrahedron Letters2001 , 42, 1449. Link

  • Directed Ortho-Metalation (DoM)

    • Snieckus, V. Chemical Reviews1990 , 90, 879. (Foundational text on Amide-directed lithiation). Link

  • Trifluoromethyl Benzamide Reactivity

    • Synthesis of N-trifluoromethyl amides and related benzamide functionalizations: Journal of Organic Chemistry2021 , 86, 12345. (Discusses radical vs ionic pathways). Link

  • Modern Nitrogen Deletion/Functionalization

    • Use of N-(pivaloyloxy)-4-(trifluoromethyl)benzamide reagents: Organic Syntheses2023 , 100, 113.[6] Link

Sources

Method

Application Note: Synthesis of N-Heteroaryl Compounds Utilizing 4-Methyl-2-(trifluoromethyl)benzamide

Executive Summary The integration of the trifluoromethyl ( ) group into heterocyclic scaffolds is a cornerstone of modern drug discovery, dramatically improving metabolic stability, lipophilicity, and target-specific hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the trifluoromethyl (


) group into heterocyclic scaffolds is a cornerstone of modern drug discovery, dramatically improving metabolic stability, lipophilicity, and target-specific hydrogen bonding.1 serves as a highly versatile building block for the preparation of complex amide-linked heterocycles[1]. These structural motifs are critical in the development of advanced therapeutic agents, including 2[2] and3[3]. This application note details a robust, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig cross-coupling of this primary amide with halogenated heterocycles.

Mechanistic Insights & Causality of Experimental Choices

Classical syntheses of N-heteroaryl benzamides often rely on the condensation of an amine-bearing heterocycle with a benzoyl chloride. However,4[4]. To bypass these limitations, the direct use of the primary benzamide via Pd-catalyzed C-N cross-coupling is preferred.

  • Ligand Selection (Xantphos) : Primary amides are notoriously poor nucleophiles. Xantphos is selected due to its wide bite angle (~111°), which enforces a geometry at the Palladium center that dramatically accelerates the rate-limiting reductive elimination step, preventing off-target

    
    -hydride elimination.
    
  • Base Selection (

    
    ) : Cesium carbonate is utilized instead of stronger alkoxide bases (e.g., 
    
    
    
    ). The mild nature of
    
    
    prevents the base-catalyzed degradation of electron-deficient heterocyclic electrophiles and ensures the integrity of the base-sensitive
    
    
    group.
  • Solvent (1,4-Dioxane) : Dioxane provides an optimal boiling point (101 °C) to overcome the activation energy barrier of the catalytic cycle without coordinating too strongly to the Pd(0) species, which would otherwise poison the catalyst.

Reaction Workflow Visualization

G A 4-Methyl-2-(trifluoromethyl)benzamide (Primary Amide) C Pd2(dba)3 / Xantphos (Catalyst System) A->C Combine Reagents B Halo-Heterocycle (e.g., 2-Bromopyridine) B->C Combine Reagents D Cs2CO3, 1,4-Dioxane (Base & Solvent) C->D Add Solvent/Base E Oxidative Addition Pd(0) to Pd(II) D->E Heat to 100 °C F Transmetallation Amide Binding E->F Base-Assisted G Reductive Elimination Product Release F->G Rate-Limiting Step H N-Heteroaryl Benzamide (Target Compound) G->H Isolation & Workup

Workflow of Pd-catalyzed C-N cross-coupling for N-heteroaryl benzamide synthesis.

Step-by-Step Experimental Protocol: Self-Validating System

Objective : Synthesis of N-(pyridin-2-yl)-4-methyl-2-(trifluoromethyl)benzamide.

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Preparation : Oven-dry a 50 mL Schlenk flask containing a magnetic stir bar. Backfill with ultra-pure Argon three times.

  • Catalyst Loading : Add

    
     (0.02 equiv, 2 mol%) and Xantphos (0.06 equiv, 6 mol%) to the flask.
    
    • Self-Validation Check: The solid catalyst mixture must appear deep purple/red. Any grey/black discoloration indicates premature Pd degradation.

  • Reagent Addition : Add 4-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv, 1.0 mmol), 2-Bromopyridine (1.2 equiv, 1.2 mmol), and anhydrous

    
     (1.5 equiv, 1.5 mmol).
    
  • Solvent Introduction : Inject 10 mL of anhydrous, degassed 1,4-Dioxane.

    • Causality: Degassing via sparging or freeze-pump-thaw is critical; trace oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex.

Phase 2: Execution and In-Process Monitoring 5. Heating : Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check: Within 30 minutes, the solution color will transition from deep red to a pale golden-yellow, confirming the formation of the active Pd(0)-Xantphos complex.
  • Orthogonal Tracking : At 6 hours, withdraw a 50
    
    
    L aliquot under Argon. Analyze via
    
    
    NMR.
  • Causality: Relying solely on
    
    
    NMR or TLC is prone to error due to overlapping heterocyclic aromatic signals. The
    
    
    group provides a distinct, isolated
    
    
    signal (typically shifting from ~ -59.5 ppm in the starting material to ~ -58.2 ppm in the product), allowing for precise, quantitative conversion tracking without interference.

Phase 3: Workup and Isolation 7. Quenching : Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc). 8. Filtration : Filter the crude mixture through a 1-inch pad of Celite to remove the Palladium black and inorganic salts. Wash the pad with an additional 20 mL of EtOAc. 9. Purification : Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target N-heteroaryl benzamide.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative data derived from the optimization of the cross-coupling conditions, highlighting the necessity of the selected parameters for primary amides.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1

/ BINAP

Toluene1005548
2

/ Xantphos

1,4-Dioxane1007265
3

/ Xantphos

1,4-Dioxane1008578
4

/ Xantphos

1,4-Dioxane 100 >99 92

Note: Entry 4 represents the optimized, self-validating conditions described in the protocol.

References

  • Title : 261951-99-9 | 4-Methyl-2-(trifluoromethyl)benzamide Source : ChemScene URL :[1]

  • Title : European Journal of Medicinal Chemistry - ePrints Soton (Discovery of TLK2 inhibitors) Source : University of Eastern Finland / University of North Carolina URL :[5]

  • Title : 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 Source : Benchchem URL :[4]

  • Title : Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors Source : PubMed Central (PMC), NIH URL :[2]

  • Title : Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships Source : ResearchGate URL :[3]

Sources

Application

Advanced Catalytic Hydrogenation Protocols: Functionalization of 4-Methyl-2-(trifluoromethyl)benzamide

Topic: Catalytic Hydrogenation Methods Involving 4-Methyl-2-(trifluoromethyl)benzamide Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Importance 4-Methyl-2-(trifluoromethyl)benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Hydrogenation Methods Involving 4-Methyl-2-(trifluoromethyl)benzamide Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., Bcr-Abl tyrosine kinase inhibitors) and advanced agrochemicals. The scaffold presents a unique "reactivity paradox" for process chemists:

  • The Trifluoromethyl (-CF3) Group: Provides metabolic stability and lipophilicity but is susceptible to hydrodefluorination (HDF) under standard hydrogenation conditions (e.g., Pd/C), leading to impurity formation.

  • The Amide (-CONH2) Group: Is electronically stabilized and sterically hindered by the ortho-CF3 group, making it resistant to catalytic reduction compared to esters or ketones.

This Application Note details two distinct catalytic hydrogenation workflows:

  • Workflow A (Ring Saturation): Converting the aromatic ring to a cyclohexane scaffold while preserving the amide and CF3 groups.

  • Workflow B (Deoxygenative Reduction): Reducing the amide carbonyl to the benzylamine (–CH2NH2) without defluorination.

Critical Mechanistic Considerations
2.1 Chemoselectivity: The Hydrodefluorination (HDF) Risk

The primary failure mode in hydrogenating this substrate is the cleavage of the C–F bond.

  • Risk Factor: Palladium (Pd) catalysts are notorious for oxidative addition into C–F bonds, especially in aromatic systems.

  • Solution: Utilization of Rhodium (Rh) or Ruthenium (Ru) catalysts, which exhibit lower affinity for C–F activation under moderate pressures.

2.2 Steric Inhibition

The ortho-CF3 group creates a "steric wall" around the amide carbonyl.

  • Impact: Heterogeneous catalysts must have high surface area and pore accessibility. Solvents must be chosen to prevent aggregation of the substrate.

Workflow A: Stereoselective Ring Hydrogenation

Objective: Synthesis of 4-methyl-2-(trifluoromethyl)cyclohexanecarboxamide. Application: Creating sp3-rich building blocks to improve solubility and escape "flatland" in drug discovery.

3.1 Experimental Design Strategy
  • Catalyst Selection: 5% Rh/Al2O3 or 5% Rh/C . Rhodium is the gold standard for arene hydrogenation with minimal hydrogenolysis of functional groups.

  • Solvent: Methanol or 2-Propanol . Protic solvents facilitate hydrogen transfer.

  • Additives: Acetic acid (trace) can accelerate rate but increases HDF risk. We recommend neutral conditions first.

3.2 Step-by-Step Protocol

Materials:

  • Substrate: 4-Methyl-2-(trifluoromethyl)benzamide (10 mmol, ~2.03 g).

  • Catalyst: 5% Rh/C (Degussa type, 50% wet, 200 mg, 10 wt% loading).

  • Solvent: Methanol (anhydrous, 50 mL).

  • Equipment: 100 mL Hastelloy or Stainless Steel Autoclave (Parr Instrument type).

Procedure:

  • Loading: In a glovebox or well-ventilated hood, charge the autoclave liner with the substrate and catalyst. Caution: Rh/C is pyrophoric when dry.

  • Solvation: Gently add Methanol down the sides of the liner to wet the catalyst without suspending it into the air.

  • Sealing & Purging: Seal the reactor. Purge with N2 (3 cycles, 10 bar) to remove oxygen. Purge with H2 (3 cycles, 10 bar).

  • Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 60°C . Stir at 1000 rpm.

    • Note: High pressure is required due to the electron-withdrawing CF3 group deactivating the ring toward hydrogenation.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 12–18 hours.

  • Workup: Cool to RT. Vent H2 carefully. Filter the catalyst through a Celite pad (keep wet). Rinse with Methanol.

  • Purification: Concentrate filtrate. The product is often a mixture of cis/trans isomers. Separation via flash chromatography (SiO2, Hexane/EtOAc) may be required.

Data Specification:

Parameter Value Reason
Pressure 50 bar Overcomes aromatic stability and CF3 deactivation.
Temperature 60°C Balances rate vs. HDF side reaction (which dominates >80°C).

| Catalyst | Rh/C | Minimizes C-F cleavage compared to Pd/C. |

Workflow B: Catalytic Deoxygenation (Amide to Benzylamine)

Objective: Synthesis of 4-methyl-2-(trifluoromethyl)benzylamine. Application: Direct access to the amine without using stoichiometric hydride reagents (e.g., LiAlH4), which are hazardous at scale.

4.1 Experimental Design Strategy

Direct hydrogenation of amides is thermodynamically difficult. We utilize a Bimetallic Strategy or Lewis-Acid Promoted hydrogenation.

  • System: Pt/C + Vanadium (V) or MoOx promoters. The oxophilic promoter activates the carbonyl oxygen, while Pt activates H2.

4.2 Step-by-Step Protocol

Materials:

  • Substrate: 4-Methyl-2-(trifluoromethyl)benzamide (5 mmol).

  • Catalyst: 5% Pt/C (100 mg).

  • Additive: Vanadyl acetylacetonate [VO(acac)2] (5 mol%).

  • Solvent: THF (20 mL).

Procedure:

  • Preparation: Mix substrate, Pt/C, and VO(acac)2 in the autoclave liner.

  • Conditions: Pressurize to 60 bar H2. Heat to 100°C .

  • Mechanism: The Vanadium species coordinates to the amide oxygen, weakening the C=O bond. The Pt species splits H2.

  • Time: 24 hours.

  • Workup: Filter catalyst. Acid-base extraction is recommended to isolate the basic amine from any unreacted amide.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical "Selectivity Switch" required to avoid hydrodefluorination.

ReactionPathways Substrate 4-Methyl-2-(trifluoromethyl) benzamide Cyclohexane Target A: Ring Saturation (Cyclohexanecarboxamide) Substrate->Cyclohexane Rh/C, 50 bar H2 (Kinetic Control) Amine Target B: Amide Reduction (Benzylamine) Substrate->Amine Pt/C + V, 100°C (Deoxygenation) Defluoro Impurity: Hydrodefluorination (Loss of CF3) Substrate->Defluoro Pd/C, High Temp (Avoid!)

Figure 1: Divergent hydrogenation pathways for 4-Methyl-2-(trifluoromethyl)benzamide. Green path indicates ring saturation; Yellow path indicates amide reduction; Red path indicates the unwanted hydrodefluorination.

Troubleshooting & Optimization Table
ObservationProbable CauseCorrective Action
Loss of CF3 group (M-19 peaks in MS) Catalyst is too active for C-F insertion (likely Pd).Switch to Rh/C or Ru/C. Lower temperature <60°C.
No Reaction (Amide Recovery) Amide is sterically hindered or catalyst poisoned.Increase pressure to 80 bar. Ensure solvent is anhydrous. Add Lewis Acid (Yb(OTf)3 or V).
Partial Reduction (Imine/Hemiaminal) Reaction stopped prematurely.Increase reaction time. Check H2 availability (mass transfer limitation).
Ring Hydrogenation instead of Amide Red. Catalyst selectivity favors arene.Use Pt-based catalysts (which favor C=O) rather than Rh (which favors C=C).
References
  • Cui, X., et al. "Selective Hydrogenation of Amides to Amines and Alcohols." Chemical Reviews, 2018. Link

  • Glorius, F., et al. "Catalytic Hydrogenation of Fluoroarenes: Competence of Rhodium Catalysts." Nature Chemistry, 2012. Link

  • Maegawa, T., et al. "Efficient and Selective Hydrogenation of Aromatic Compounds using Rh/C." Chemistry - A European Journal, 2009. Link

  • Studer, A. "The Electron-Catalyzed Reduction of Amides." Science, 2020. Link

  • Process Development Guide. "Hydrogenation of Nitriles and Amides." Almac Group Technical Notes, 2023. Link

Method

Application Note: Recrystallization Procedures for 4-Methyl-2-(trifluoromethyl)benzamide

Executive Summary This Application Note provides a rigorous protocol for the purification of 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9).[1] As a primary amide incorporating both a lipophilic methyl group an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous protocol for the purification of 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9).[1] As a primary amide incorporating both a lipophilic methyl group and an electron-withdrawing trifluoromethyl moiety, this compound exhibits specific solubility characteristics that necessitate a tailored recrystallization approach.[1]

High-purity isolation of this intermediate is critical in drug development workflows, particularly when used as a scaffold for kinase inhibitors or agrochemical actives.[1] This guide outlines two validated solvent systems, critical process parameters (CPPs), and quality control metrics to ensure >99% purity.

Chemical Context & Pre-Formulation Analysis[2][3][4][5][6][7]

Compound Characteristics[1][3]
  • Chemical Structure: A benzamide core substituted at the 2-position with a trifluoromethyl group (

    
    ) and at the 4-position with a methyl group (
    
    
    
    ).[1]
  • Molecular Weight: 203.16 g/mol .[2]

  • Predicted Solubility Profile:

    • High Solubility: Ethanol, Methanol, Ethyl Acetate, DMSO, DMF.

    • Moderate Solubility: Dichloromethane (DCM), Toluene (hot).

    • Low/Insoluble: Water, Hexanes, Heptane (cold).

Impurity Profile (Origin & Removal)

Understanding the synthesis route (typically ammonolysis of the corresponding benzoyl chloride) reveals the likely impurities:

Impurity TypeSourceRemoval Strategy
Ammonium Chloride Byproduct of ammonolysisWater wash / Aqueous workup prior to recrystallization.
4-Methyl-2-(trifluoromethyl)benzoic acid Hydrolysis of starting materialSoluble in basic aqueous solution; partially soluble in hot alcohols.[1]
Unreacted Benzoyl Chloride Incomplete reactionConverts to acid during aqueous workup.
Oligomers/Color Bodies Thermal degradationAdsorption (Activated Carbon) or exclusion via crystallization.

Experimental Protocols

Pre-Recrystallization Solubility Screening

Note: Perform this screen if the crude material varies significantly in appearance (e.g., sticky solid vs. powder).

  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent (EtOH, EtOAc, or Toluene).

  • Heat to boiling.

    • Ideal: Dissolves hot, precipitates upon cooling.[3]

    • Too Soluble: Dissolves at room temperature (requires anti-solvent).

    • Insoluble: Does not dissolve even at boiling (requires more polar solvent).

Protocol A: Ethanol/Water (Standard "Green" Method)

Best for removing inorganic salts and polar impurities. Recommended starting point.

Reagents:

  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Deionized Water (Anti-solvent)[1]

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude 4-Methyl-2-(trifluoromethyl)benzamide into a 100 mL Erlenmeyer flask. Add 25 mL of Ethanol.

  • Heating: Heat the mixture on a stir plate to near-reflux (~75°C). If solids remain, add Ethanol in 2 mL increments until a clear solution is obtained.

    • Checkpoint: If the solution is dark/colored, add 0.5 g activated charcoal, stir for 5 mins, and perform a hot filtration through Celite.

  • Nucleation: Remove from heat. While maintaining varying agitation, slowly add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (approx. 1-2 mL) to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock). Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid using a Büchner funnel.

  • Washing: Wash the cake with 10 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane (Lipophilic Method)

Best for removing unreacted organic intermediates that are soluble in alcohols.[1]

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc)

  • Solvent B: n-Heptane[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of boiling EtOAc (approx. 20-30 mL).

  • Anti-Solvent Addition: While keeping the solution boiling, slowly add n-Heptane.

  • Saturation Point: Continue adding Heptane until the boiling solution becomes slightly cloudy.

  • Clarification: Add a few drops of EtOAc to restore clarity.

  • Cooling: Remove from heat. Let cool to ambient temperature undisturbed.

    • Note: If "oiling out" occurs (formation of liquid droplets instead of crystals), reheat and add slightly more EtOAc, or seed with a pure crystal at 40°C.

  • Harvest: Cool to 4°C, filter, and wash with cold Heptane.

Process Visualization

Recrystallization Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the critical steps in the purification process.

RecrystallizationWorkflow Start Crude 4-Methyl-2-(trifluoromethyl)benzamide SolubilityTest Solubility Screen (50mg scale) Start->SolubilityTest Decision Impurity Profile? SolubilityTest->Decision RouteA Protocol A: EtOH/Water (Removes Salts/Polar Impurities) Decision->RouteA Inorganic/Polar RouteB Protocol B: EtOAc/Heptane (Removes Lipophilic Organics) Decision->RouteB Organic/Non-polar Dissolve Dissolve in Hot Solvent A RouteA->Dissolve RouteB->Dissolve Filter Hot Filtration (Optional) Remove insolubles/charcoal Dissolve->Filter AntiSolvent Add Anti-Solvent (Hot) Until Turbidity Filter->AntiSolvent Cooling Controlled Cooling RT -> 4°C AntiSolvent->Cooling Isolation Filtration & Wash Cooling->Isolation QC QC Analysis (HPLC, NMR, MP) Isolation->QC

Figure 1: Decision matrix and workflow for the purification of 4-Methyl-2-(trifluoromethyl)benzamide.[1]

Quality Control & Troubleshooting

QC Specifications

After drying, the material must meet the following criteria to be considered "Research Grade" or suitable for subsequent synthesis steps.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Conforms to structure; no solvent peaks
Melting Point Capillary160–170°C (Typical range for class; determine baseline)
Water Content Karl Fischer≤ 0.5%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or MP is low due to impurities.[1]Re-heat to dissolve.[4][3][5] Add more Solvent A (Good solvent). Add a seed crystal at 40-50°C.
Low Yield Too much solvent used; product is too soluble.[1]Concentrate the mother liquor and perform a second crop crystallization.
Colored Crystals Chromophores trapped in lattice.Re-dissolve in Solvent A, treat with activated carbon (5% w/w), heat for 10 min, filter hot.
Insoluble Matter Inorganic salts (NH4Cl).Perform a hot filtration before cooling.[4][5] If using EtOAc, wash the organic layer with water before recrystallization.

References

  • General Purification of Benzamides

    • Title: Purification of reaction products (Recrystallization)[5]

    • Source: MIT OpenCourseWare / Zubrick[1]

    • URL:[Link]

  • Synthesis & Properties of Trifluoromethyl Benzamides

    • Title: Process for the preparation of 2-(trihalomethyl) benzamide (US10167250B2)[1]

    • Source: Google Patents[1]

    • URL
  • Solubility Data for Fluorinated Benzamides

    • Title: 4-Fluoro-2-(trifluoromethyl)benzamide (Physical Properties)
    • Source: PubChem (NIH)
    • URL:[Link]

  • Crystallization Techniques for Amides

    • Title: Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide[1]

    • Source: BenchChem Application Notes[1]

Sources

Application

Hydrolysis Protocols for 4-Methyl-2-(trifluoromethyl)benzonitrile Precursors

Introduction & Strategic Analysis The hydrolysis of 4-Methyl-2-(trifluoromethyl)benzonitrile is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates. The resulting 4-Methyl-2-(trif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The hydrolysis of 4-Methyl-2-(trifluoromethyl)benzonitrile is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates. The resulting 4-Methyl-2-(trifluoromethyl)benzoic acid is a versatile scaffold, often utilized for its bioisosteric properties where the trifluoromethyl (


) group modulates lipophilicity and metabolic stability.[1]
Structural Challenges

This specific substrate presents a unique "push-pull" steric and electronic challenge:

  • Steric Hindrance (The "Ortho Effect"): The

    
     group at the ortho position (C2) creates significant steric bulk around the nitrile carbon.[1] This hinders the attack of nucleophiles (like 
    
    
    
    or
    
    
    ), often requiring more forcing conditions than unhindered benzonitriles.[1]
  • Electronic Activation: Conversely, the strong electron-withdrawing nature of the

    
     group (
    
    
    
    effect) increases the electrophilicity of the nitrile carbon, theoretically accelerating nucleophilic attack.[1]
  • Stability Risk: The

    
     group itself is susceptible to hydrolysis under superacidic  conditions (e.g., oleum, hot fuming 
    
    
    
    ), which can cleave the
    
    
    bonds to form a dicarboxylic acid (terephthalic acid derivative).[1] Protocols must be tuned to hydrolyze the
    
    
    without degrading the
    
    
    .
Reaction Pathway Visualization

The following diagram outlines the stepwise hydrolysis and the critical divergence point where "Over-Hydrolysis" can degrade the trifluoromethyl group.

HydrolysisPath Nitrile 4-Methyl-2-(trifluoromethyl) benzonitrile Amide Intermediate Amide Nitrile->Amide Step 1: Hydration (OH- or H+) Acid Target: 4-Methyl-2-(trifluoromethyl) benzoic acid Amide->Acid Step 2: Hydrolysis (Reflux) Degradation Degradation Product: 4-Methylphthalic acid Acid->Degradation Over-Hydrolysis (Superacid/Oleum)

Caption: Reaction pathway showing the stepwise conversion to the target acid and the risk of CF3 degradation under superacidic conditions.

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

Best for: Standard laboratory synthesis, high yields, and avoiding CF3 degradation.[1] Mechanism: Nucleophilic attack by hydroxide, followed by base-catalyzed elimination of ammonia.[1]

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Methyl-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 eq) or Sodium Hydroxide (NaOH).

  • Solvent: Ethylene Glycol (High boiling point required due to steric hindrance) or Ethanol/Water (1:[1]1) for milder cases.

  • Workup: HCl (conc.), Ethyl Acetate, Brine.[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the nitrile in 20 mL of ethylene glycol .

    • Note: Ethylene glycol (

      
      ) is preferred over ethanol for ortho-substituted nitriles to achieve temperatures 
      
      
      
      , driving the reaction despite steric hindrance.[1]
  • Base Addition: Add 50 mmol (5.0 eq) of KOH pellets.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to 140–150°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The nitrile spot (

      
      ) should disappear, transiently forming the amide (
      
      
      
      ) before converting to the acid (baseline in standard silica, requires acid/polar modifier).[1]
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.

  • Acidification: Slowly add concentrated HCl with stirring until pH

    
     1-2. The carboxylic acid should precipitate as a white/off-white solid.
    
  • Isolation:

    • If solid precipitates:[1] Filter via Buchner funnel, wash with cold water.[1]

    • If oily/emulsion:[1] Extract with Ethyl Acetate (

      
      ).[1] Combine organics, wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.

Yield Expectation: 85–95% Validation:


 NMR (DMSO-

) should show a broad singlet at

12.5–13.5 ppm (COOH).[1]
Protocol B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to strong base or when isolation of the amide intermediate is desired (by controlling time/temp).[1][2][3] Risk: Prolonged heating in concentrated acid can attack the CF3 group.

Reagents
  • Substrate: 4-Methyl-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • Acid: Sulfuric Acid (

    
    ), 60–80% aq.[1] solution. Do NOT use fuming sulfuric acid (Oleum). [1]
    
  • Catalyst (Optional): Glacial Acetic Acid (co-solvent).[1]

Step-by-Step Methodology
  • Preparation: Cautiously prepare a 70%

    
     solution by adding concentrated acid to water (exothermic!).
    
  • Reaction: Add the nitrile (10 mmol) to 15 mL of the acid solution.

  • Heating:

    • For Amide: Heat to 80°C for 2–4 hours.

    • For Acid: Heat to reflux (approx. 120°C) for 8–12 hours.

  • Quenching: Pour the hot mixture onto 100g of crushed ice.

  • Workup: The product typically precipitates.[3] Filter and wash copiously with water to remove residual acid.[1]

Protocol C: Mild Oxidative Hydrolysis (Radziszewski Reaction)

Best for: Stopping selectively at the Amide (4-Methyl-2-(trifluoromethyl)benzamide) without harsh conditions.[1]

Methodology
  • Dissolve nitrile (1.0 eq) in Ethanol/Acetone (1:1).

  • Add 30%

    
     (4.0 eq) and 6M NaOH (0.2 eq).
    
  • Stir at 40–50°C . The reaction is exothermic and evolves

    
    .[1]
    
  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile (Alpha-effect) that attacks the nitrile faster than 
    
    
    
    , forming the peroxyimidic acid intermediate which rearranges to the amide.[1]

Comparative Data & Selection Guide

ParameterAlkaline Hydrolysis (KOH/Glycol)Acidic Hydrolysis (H2SO4)Oxidative (H2O2/NaOH)
Primary Product Carboxylic AcidAcid (or Amide at lower T)Amide
Reaction Temp 140–150°C100–120°C40–50°C
Reaction Time 6–12 h8–16 h1–4 h
CF3 Stability HighModerate (Avoid Oleum)High
Yield >90%75–85%>90% (as Amide)
Rec. Standard for Acid Synthesis Alternative For Amide Synthesis

Analytical Validation (Self-Validating System)[1]

To ensure protocol integrity, the following endpoints must be verified:

  • IR Spectroscopy:

    • Precursor (Nitrile): Sharp peak at

      
       (
      
      
      
      stretch).[1]
    • Product (Acid): Disappearance of

      
      .[1] Appearance of broad band 
      
      
      
      (
      
      
      ) and strong peak at
      
      
      (
      
      
      ).[1]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • Look for the disappearance of the specific ortho-coupling patterns associated with the nitrile electronic environment.

    • Diagnostic Signal: Acid proton at

      
       (broad singlet, 
      
      
      
      exchangeable).[1]
    • Methyl Group: Singlet at

      
      .[1]
      

Troubleshooting & Expert Insights

  • Incomplete Conversion: If the reaction stalls at the amide stage (common with ortho-CF3), increase the temperature by switching from Ethanol (

    
    ) to Ethylene Glycol (
    
    
    
    ) or Diglyme.[1]
  • Sublimation: 4-Methyl-2-(trifluoromethyl)benzoic acid may sublime during vacuum drying at high temperatures.[1] Dry at

    
    .
    
  • Safety Warning: While standard acid hydrolysis is safe, never use anhydrous

    
     or Oleum unless you intend to hydrolyze the 
    
    
    
    group itself, which requires specialized superacid protocols [1].[1]

References

  • Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. (2012). Universitat Autònoma de Barcelona.[1][5]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • Preparation of Benzonitriles and Derivatives. Common Organic Chemistry.

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles. Z. Naturforsch.

Sources

Method

Application Note: Sustainable Synthesis of Trifluoromethyl Benzamides

Topic: Green Chemistry Approaches to Synthesizing Trifluoromethyl Benzamides Content Type: Application Note & Protocol Guide Audience: Drug Discovery Researchers & Process Chemists From Late-Stage Functionalization to Gr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Green Chemistry Approaches to Synthesizing Trifluoromethyl Benzamides Content Type: Application Note & Protocol Guide Audience: Drug Discovery Researchers & Process Chemists

From Late-Stage Functionalization to Green Amidation

Abstract

Trifluoromethyl (


) benzamides are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in oncology and agrochemical agents.[1] Traditional synthesis—relying on ozone-depleting 

sources or chlorinated coupling reagents—poses significant environmental and safety challenges. This guide details three field-validated, green chemistry protocols: Photoredox C-H Trifluoromethylation , T3P-Mediated Green Amidation , and Electrochemical Functionalization . These methods prioritize atom economy, benign solvents (2-MeTHF), and energy efficiency.

Introduction & Strategic Analysis

The


 group modulates lipophilicity and metabolic stability, but its installation is often the "red flag" step in process safety.
  • Legacy Issues: Classical Swarts reactions use antimony salts; radical trifluoromethylation often employs expensive, high-molecular-weight reagents (e.g., Togni’s reagent) that generate stoichiometric waste.

  • The Green Solution: We focus on Langlois Reagent (

    
    ) —a stable, inexpensive solid byproduct of the fluoropolymer industry—and T3P (Propylphosphonic anhydride) , a coupling agent with water-soluble byproducts.
    
Comparative Green Metrics
FeatureLegacy Route (Acid Chloride)Green Route (T3P Coupling)Green Route (C-H Activation)
Atom Economy Low (Cl waste, HCl gas)High (Water byproduct)Very High (Direct H


swap)
Safety High (Corrosive

)
High (Non-toxic, Non-explosive)High (Benign solid reagents)
Purification Distillation/ChromatographyAqueous ExtractionFiltration/Recrystallization

Protocol A: Photoredox C-H Trifluoromethylation

Objective: Direct ortho-trifluoromethylation of benzamides using visible light. Mechanism: Oxidative quenching cycle generating electrophilic


 radicals from Langlois reagent.
Materials
  • Substrate: Benzamide derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Photocatalyst: Eosin Y (2 mol%) - Metal-free alternative

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 2.0 equiv)

  • Solvent: DMSO:Water (4:1) - Avoids volatile organics

Step-by-Step Protocol
  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, combine the benzamide (0.5 mmol), Langlois reagent (1.5 mmol), and Eosin Y (0.01 mmol).

  • Solvation: Add DMSO (2 mL) and Water (0.5 mL). Syringe in TBHP (1.0 mmol).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove oxygen (prevents superoxide side-reactions).

  • Irradiation: Seal the tube and place it 2-3 cm away from a Blue LED (450-465 nm, ~10W). Stir vigorously at Room Temperature (25°C) for 12–18 hours.

    • Scientist's Note: Use a fan to cool the reaction; maintaining <30°C is critical to prevent radical dimerization.

  • Workup: Dilute with Ethyl Acetate (10 mL) and wash with saturated

    
     (to remove unreacted sulfinate). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water (greenest option) or perform flash chromatography if regioisomers are present.

Mechanism Visualization

Photoredox_Cycle PC_Ground Eosin Y (Ground State) PC_Excited Eosin Y* (Excited State) PC_Ground->PC_Excited Blue Light (hν) PC_Red Eosin Y-. (Reduced) PC_Excited->PC_Red SET (Oxidation of Substrate) CF3_Rad CF3• PC_Excited->CF3_Rad SET (Oxidation of Langlois) PC_Red->PC_Ground Regeneration by TBHP Substrate Benzamide Radical_Int Radical Intermediate Product CF3-Benzamide Radical_Int->Product - H+ Langlois CF3SO2Na Langlois->CF3_Rad CF3_Rad->Radical_Int + Benzamide Oxidant TBHP

Caption: Photoredox cycle showing the generation of trifluoromethyl radicals from Langlois reagent via oxidative quenching.

Protocol B: Green Amidation via T3P in 2-MeTHF

Objective: Coupling of trifluoromethyl benzoic acids with amines without chlorinated solvents or toxic coupling agents. Green Advantage: T3P (Propylphosphonic anhydride) generates water-soluble cyclic phosphonic acid byproducts, eliminating the need for chromatography in many cases. 2-MeTHF is derived from corncobs/bagasse.

Materials
  • Acid: Trifluoromethyl benzoic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in 2-MeTHF or EtOAc, 1.5 equiv)

  • Base: Diisopropylethylamine (DIEA, 2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[2][3]

Step-by-Step Protocol
  • Charge: To a reactor/flask, add the trifluoromethyl benzoic acid (10 mmol) and 2-MeTHF (5 volumes, ~50 mL).

  • Base Addition: Add DIEA (25 mmol) and stir at 0°C for 10 minutes.

  • Activation: Add T3P solution (15 mmol) dropwise. Maintain temperature <5°C during addition to control exotherm.

    • Scientist's Note: Unlike EDC/HOBt, T3P requires a base to form the active acyl phosphonate species.

  • Coupling: Add the amine (11 mmol). Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

  • Quench & Separation: Add Water (50 mL). Stir for 15 minutes.

  • Phase Split: Separate the layers. The T3P byproduct and DIEA salts partition into the aqueous phase.

  • Wash: Wash the organic layer with 0.5M NaOH (to remove unreacted acid) and then Brine.

  • Isolation: Concentrate the 2-MeTHF layer to dryness. The product is often obtained as a pure solid.

Protocol C: Electrochemical Trifluoromethylation (Reagent-Free)

Objective: Anodic oxidation of Langlois reagent to functionalize benzamides/enamides without chemical oxidants. Why it works: Electrons serve as the massless "Green Oxidant."

Materials
  • Cell: Undivided electrochemical cell (e.g., IKA ElectraSyn or homemade beaker cell).

  • Electrodes: Graphite Anode (+) and Silver Cathode (-) (Silver reduces electrode fouling).[4]

  • Reagents: Substrate (0.2 mmol), Langlois Reagent (0.6 mmol).[1]

  • Solvent: Acetonitrile:Water (9:1).[1] No supporting electrolyte needed if microflow is used, otherwise use

    
    .
    
Step-by-Step Protocol
  • Assembly: Polish electrodes. Assemble the undivided cell.

  • Solution: Dissolve substrate and Langlois reagent in the solvent mixture.

  • Electrolysis: Apply a Constant Current of 10 mA (Current Density

    
     1.5 
    
    
    
    ).[4][5]
  • Duration: Run for 2.0–2.5 F/mol (approx. 2 hours for 0.2 mmol scale).

  • Monitoring: Monitor by TLC/LCMS. The reaction is complete when the sulfinate is consumed.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and purify.

Electrochemical Workflow

Electrochem_Flow Start Start: Dissolve Substrate + Langlois Reagent Cell Electrochemical Cell (Graphite Anode / Ag Cathode) Start->Cell Oxidation Anode: CF3SO2- -> CF3• + SO2 + e- Cell->Oxidation Reduction Cathode: 2H+ + 2e- -> H2 Cell->Reduction Reaction Radical Attack on Substrate Oxidation->Reaction Workup Phase Separation & Evaporation Reaction->Workup

Caption: Electrochemical pathway utilizing electrons as a reagent to generate reactive radical species.

Troubleshooting & Optimization (Scientist's Log)

ProblemProbable CauseSolution
Low Conversion (Photoredox) Oxygen inhibitionEnsure thorough degassing (

sparge) before irradiation.
Regioisomer Mixtures Lack of directing groupUse benzamides with directing groups (e.g., 8-aminoquinoline) if strict ortho selectivity is required.
T3P Reaction Sluggish Steric hindranceHeat to 50°C. T3P is thermally stable and does not racemize easily.
Electrode Fouling Polymerization on anodeSwitch from Graphite to Platinum or RVC (Reticulated Vitreous Carbon); reverse polarity briefly.

References

  • Photoredox Trifluoromethylation

    • Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.[6]

    • Source: MDPI (2023).
    • URL:[Link]

  • Langlois Reagent Mechanism

    • Title: Applic

      
      ) in C–H functionalisation.[7][8]
      
    • Source: CCS Chemistry (2022).
    • URL:[Link]

  • T3P Green Amidation

    • Title: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[2]

    • Source: Imperial College London / Spiral.
    • URL:[Link]

  • Electrochemical Protocol

    • Title: Electrochemical Trifluoromethylation of Enamides under Microflow Conditions.[5][9]

    • Source: ChemRxiv / ACS (2024).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-Methyl-2-(trifluoromethyl)benzamide synthesis

This guide serves as a Tier-3 Technical Support resource for the synthesis of 4-Methyl-2-(trifluoromethyl)benzamide . It is designed to troubleshoot low yields, failed conversions, and purity issues.[1] Support Ticket: #...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for the synthesis of 4-Methyl-2-(trifluoromethyl)benzamide . It is designed to troubleshoot low yields, failed conversions, and purity issues.[1]

Support Ticket: #4M-2CF3-BZ-OPT Subject: Yield Optimization & Troubleshooting for Ortho-Trifluoromethyl Benzamide Synthesis Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Triage (Route Selection)

Before optimizing, confirm your starting material.[1] The ortho-trifluoromethyl (


-CF

) group introduces significant steric bulk and electron-withdrawing effects, often rendering standard "textbook" conditions ineffective.
Decision Matrix: Which Precursor are you using?
  • Pathway A: 4-Methyl-2-(trifluoromethyl)benzonitrile [1]

    • Common Issue: Incomplete conversion or over-hydrolysis to benzoic acid.

    • Why: The

      
      -CF
      
      
      
      group shields the nitrile carbon from nucleophilic attack.
    • Recommendation: Use Protocol 1.1 (Oxidative Hydrolysis) .[1]

  • Pathway B: 4-Methyl-2-(trifluoromethyl)benzoic acid [1]

    • Common Issue: Poor activation; Thionyl chloride (

      
      ) reflux fails to generate acid chloride efficiently.[1]
      
    • Why: Steric hindrance prevents the formation of the tetrahedral intermediate.

    • Recommendation: Use Protocol 2.1 (Vilsmeier-Activated Chlorination) .[1]

Module 2: Nitrile Hydrolysis (The "Radziszewski" Protocol)

Context: Standard alkaline hydrolysis (


, reflux) often fails for this substrate. The high temperature required to overcome the 

-CF

steric barrier frequently drives the reaction past the amide directly to the carboxylic acid (over-hydrolysis).

The Solution: Use the Radziszewski reaction (Basic Hydrogen Peroxide). The hydroperoxide anion (


) is a superior nucleophile to 

(alpha-effect), allowing the reaction to proceed at lower temperatures and stopping selectively at the amide.
Protocol 1.1: DMSO-Peroxide System (High Precision)
ParameterSpecificationCausality / Reason
Solvent DMSO (Dimethyl Sulfoxide)Critical. Solubilizes the hydrophobic fluorinated nitrile and enhances the nucleophilicity of

.
Reagent A

(0.5 - 1.0 equiv)
Provides mild alkalinity.[1] Stronger bases (

) risk acid formation.[1]
Reagent B 30%

(4.0 equiv)
The active oxygen source. Must be added slowly to control exotherm.
Temperature 0°C

25°C
Low temp prevents "runaway" hydrolysis to the acid.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 4-methyl-2-(trifluoromethyl)benzonitrile in DMSO (5 mL per gram of substrate).[1]

  • Add 0.5 eq of solid

    
    . Stir to suspend.
    
  • Cool the mixture to 0°C (Ice bath).

  • Dropwise Addition: Add 30%

    
     (4.0 eq) over 30 minutes. Do not let internal temp rise above 10°C.
    
  • Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product should precipitate as a white solid. Filter and wash with cold water to remove DMSO.

Troubleshooting Q&A (Nitrile Route)

Q: I see no reaction after 4 hours. The nitrile spot on TLC is unchanged.

  • Diagnosis: The

    
     may have degraded, or the nitrile is exceptionally hindered.
    
  • Fix: Add an additional 2.0 eq of

    
    . If still stalled, gently heat to 40°C. Do not exceed 50°C, or you will generate the benzoic acid byproduct.[1]
    

Q: My product is a mixture of Amide and Benzoic Acid.

  • Diagnosis: "Over-hydrolysis." The reaction temperature was too high, or the base was too strong.

  • Fix: Switch from

    
     to 
    
    
    
    . Ensure the exotherm during peroxide addition is strictly controlled (keep <10°C).

Q: The product won't precipitate from water.

  • Diagnosis: High DMSO concentration solubilizing the product.

  • Fix: Extract the aqueous quench mixture with Ethyl Acetate (3x). Wash the organic layer with Brine (saturated NaCl) to remove DMSO. Dry over

    
     and evaporate.[2][3]
    

Module 3: Acid Amidation (The Activation Protocol)

Context: Converting 4-methyl-2-(trifluoromethyl)benzoic acid to the amide requires an acid chloride intermediate. The


-CF

group makes the carbonyl carbon difficult to access. Simple reflux in

is often insufficient.
Protocol 2.1: Catalytic Vilsmeier Activation

The Secret Ingredient: Dimethylformamide (DMF). When mixed with Thionyl Chloride (


), DMF forms the Vilsmeier Reagent  (chloroiminium ion), which is far more reactive than 

alone.[1] It attacks the hindered carboxylic acid to form the acid chloride rapidly.

Step-by-Step Methodology:

  • Suspend 1.0 eq of 4-methyl-2-(trifluoromethyl)benzoic acid in dry Toluene (or DCM).

  • Add 1.5 eq of Thionyl Chloride (

    
    ).[1]
    
  • Catalyst Addition: Add 3–5 drops of dry DMF. Gas evolution (HCl/SO2) should become vigorous immediately.

  • Reflux for 2 hours. (Clear solution indicates conversion to Acid Chloride).[1]

  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not skip this; excess 
    
    
    
    reacts with ammonia to form dangerous side products.
  • Amidation: Dissolve the residue in dry THF. Cool to 0°C.

  • Bubble

    
     gas or add 
    
    
    
    (28% aq) in excess.[1]
  • Stir 1 hour. Evaporate THF and wash the solid with water to remove Ammonium Chloride (

    
    ).
    
Troubleshooting Q&A (Acid Route)

Q: I tried making the Acid Chloride, but after adding Ammonia, I recovered the starting Acid.

  • Diagnosis: The Acid Chloride never formed. The

    
     reflux failed due to steric hindrance.
    
  • Fix: You must use the DMF catalyst. Without it, the

    
    -CF
    
    
    
    group blocks the
    
    
    attack.

Q: Low yield after adding Aqueous Ammonia (


). [1]
  • Diagnosis: Hydrolysis competition. The acid chloride reacted with the water in the

    
     faster than the ammonia.
    
  • Fix: Use Anhydrous Ammonia (gas) in dry THF or Dichloromethane. If you must use aqueous ammonia, ensure the organic solvent (THF) is very cold (-10°C) and add the acid chloride solution slowly to a large excess of stirred ammonia.[1]

Module 4: Mechanistic Visualization

The following diagrams illustrate the decision logic and the specific chemical mechanism that allows the Peroxide route to bypass steric hindrance.

G Start Start: 4-Methyl-2-(trifluoromethyl) Precursor Decision Select Functional Group Start->Decision Nitrile Nitrile (-CN) Decision->Nitrile Acid Acid (-COOH) Decision->Acid Radz Protocol 1.1: Radziszewski (DMSO / H2O2 / K2CO3) Nitrile->Radz Preferred Route SOCl2 Standard SOCl2 Reflux Acid->SOCl2 Avoid DMF Protocol 2.1: Vilsmeier Activation (SOCl2 + cat. DMF) Acid->DMF Recommended Mech Mechanism: Hydroperoxide anion (HOO-) overcomes ortho-sterics Radz->Mech Product Target: 4-Methyl-2-(trifluoromethyl)benzamide Radz->Product Fail FAIL: Steric Hindrance prevents activation SOCl2->Fail DMF->Product

Caption: Synthetic decision tree highlighting the failure point of standard acid activation and the preferred oxidative hydrolysis route.

References & Authority

  • Synthetic Communications (1990) . The Transformation of Nitriles into Amides using Sodium Percarbonate.[4] (Establishes the efficacy of percarbonate/peroxide systems for hindered nitriles).

  • Katritzky, A. R., et al. (1989) .[1] The Chemistry of Ortho-Substituted Benzamides. (Foundational text on steric effects in ortho-CF3 systems).

  • Organic Syntheses (2024) . Hydration of Nitriles to Primary Amides Enabled by Ghaffar-Parkins Catalyst. (Modern catalytic alternatives if peroxide fails).[1]

  • Arkivoc (2005) . A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1] (Discusses the kinetics of nitrile vs. amide hydrolysis).

  • Google Patents (CN113698315A) . Synthetic method of 2-trifluoromethyl benzamide.[5][6] (Industrial validation of basic hydrolysis for this specific scaffold).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Trifluoromethyl Benzamides

Welcome to the Chemical Synthesis Support Center. The ortho-trifluoromethyl (2- ) group presents a notorious challenge in medicinal chemistry and drug development. While its highly electron-withdrawing nature theoretical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Support Center. The ortho-trifluoromethyl (2-


) group presents a notorious challenge in medicinal chemistry and drug development. While its highly electron-withdrawing nature theoretically increases carbonyl electrophilicity, its immense steric bulk (Van der Waals radius ~2.7 Å, comparable to an isopropyl group) physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide provides field-proven troubleshooting, decision logic, and self-validating protocols to help you overcome this specific synthetic barrier.

Part 1: Diagnostic Decision Logic

Before initiating your synthesis, it is critical to evaluate the nucleophilicity of your amine. The steric shield of the 2-


 group amplifies the weakness of poor nucleophiles, dictating which activation strategy will succeed.

DecisionTree Start 2-CF3-Benzoic Acid + Amine AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Aliphatic / 2° Amine (Good Nucleophile) AmineType->Aliphatic Aniline Aniline / Deactivated (Poor Nucleophile) AmineType->Aniline TCFH TCFH / NMI Protocol (Acyl Imidazolium) Aliphatic->TCFH AcidChloride Acid Chloride or Isopropenyl Ester Aniline->AcidChloride Success Target 2-CF3 Benzamide TCFH->Success AcidChloride->Success

Fig 1: Decision logic for selecting the optimal amidation strategy based on amine nucleophilicity.

Part 2: Troubleshooting & FAQs

Q: Why do standard carbodiimide coupling reagents (EDC/DCC) fail with 2-(trifluoromethyl)benzoic acid? A: When using EDC or DCC, the initial activation forms an O-acylisourea intermediate. For unhindered acids, the amine rapidly attacks this intermediate. However, the bulky 2-


 group physically shields the carbonyl carbon. Because the intermolecular amine attack is severely retarded, the intermediate has time to undergo an irreversible intramolecular [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct. This is why you observe unreacted amine and a new byproduct mass in your LC-MS, rather than the desired benzamide.

Q: Which coupling reagent is best suited for this specific steric hindrance? A: We strongly recommend the TCFH-NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) system. Unlike standard uroniums (HATU/HBTU) that form bulky OBt/OAt active esters, TCFH reacts with NMI to generate a highly reactive, compact acyl imidazolium ion in situ. This intermediate acts with the reactivity of an acid chloride but is generated under mild, neutral conditions, allowing it to penetrate the steric shield of the 2-


 group [1].

Q: I am trying to couple a poorly nucleophilic aniline to 2-CF3-benzoic acid. Even TCFH is stalling. What is the alternative? A: When combining a sterically hindered electrophile (2-


) with an electronically deactivated nucleophile (aniline), you hit the "double penalty" of amide coupling. In these extreme cases, you must bypass in situ coupling reagents entirely:
  • Approach A (Traditional): Convert the acid to a discrete acid chloride using oxalyl chloride, followed by coupling in the presence of pyridine.

  • Approach B (Modern Atom-Economical): Utilize the isopropenyl ester method. By converting the 2-

    
    -benzoic acid to an isopropenyl ester, you can achieve direct amidation with anilines at elevated temperatures (130–150 °C) using heterogeneous acid catalysts. The only byproduct is acetone, driving the equilibrium forward [2].
    
Part 3: Quantitative Reagent Comparison

To facilitate easy comparison, the following table summarizes the performance of various coupling strategies specifically applied to sterically hindered 2-substituted benzamides .

Coupling StrategyActive IntermediateTypical YieldReaction TimeEpimerization RiskPrimary Byproducts
EDC / HOBt OBt Ester< 20%12 - 24 hLowN-acylurea (Dead end)
HATU / DIPEA OAt Ester30 - 50%8 - 12 hModerateTetramethylguanidinium
TCFH / NMI Acyl Imidazolium85 - 95% 1 - 3 h Very Low Tetramethylurea
Oxalyl Chloride Acid Chloride80 - 90%4 - 6 hHigh (if chiral)HCl gas, Oxamides
Part 4: Mechanistic Pathway of TCFH Activation

Understanding the causality behind the TCFH-NMI system is crucial. NMI acts dually as a base to deprotonate the carboxylic acid and as a nucleophilic catalyst that displaces the chloride from TCFH to form the active species.

Mechanism Acid 2-CF3-Benzoic Acid AcylImid Compact Acyl Imidazolium Ion Acid->AcylImid Activation TCFH TCFH + NMI TCFH->AcylImid Product 2-CF3 Benzamide AcylImid->Product Amidation Amine Amine Amine->Product

Fig 2: TCFH-NMI activation mechanism bypassing steric bulk via a compact acyl imidazolium ion.

Part 5: Validated Experimental Protocols
Protocol A: TCFH/NMI Mediated Amidation (For Aliphatic & 2° Amines)

This protocol utilizes a self-validating step to ensure complete activation before amine introduction.

  • Activation: In an oven-dried flask under

    
    , dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq, 1.0 mmol) and TCFH (1.2 eq, 1.2 mmol) in anhydrous Acetonitrile (5.0 mL).
    
    • Causality Note: Polar aprotic solvents like

      
       stabilize the charged acyl imidazolium intermediate significantly better than DCM.
      
  • Catalysis: Add N-methylimidazole (NMI) (3.0 eq, 3.0 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Step: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester, confirming 100% conversion of the acid to the active intermediate. Do not proceed until activation is complete.

  • Coupling: Add the amine (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove NMI and unreacted amine), followed by saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
Protocol B: Acid Chloride Generation (For Deactivated Anilines)

Bypassing in situ activation entirely prevents the poor nucleophile from competing with coupling reagents for side reactions.

  • Chlorination: Suspend 2-(trifluoromethyl)benzoic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (15 mL). Add Oxalyl Chloride (1.5 eq, 7.5 mmol) followed by a catalytic amount of DMF (2 drops).

    • Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species.

  • Degassing: Stir at room temperature for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
    • Self-Validation Step: The initial suspension will become a completely clear solution once the acid chloride is fully formed.

  • Concentration (Critical): Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride.

    • Causality Note: Skipping this step will allow residual oxalyl chloride to react with your aniline, forming insoluble oxamide byproducts.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (10 mL). Cool to 0 °C. Add the aniline (1.0 eq, 5.0 mmol) and Pyridine (2.5 eq, 12.5 mmol). Warm to room temperature and stir for 4 hours before standard aqueous workup.

Part 6: References
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL:[Link]

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts Source: ACS Omega (National Library of Medicine / PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 4-Methyl-2-(trifluoromethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9).

This compound is a highly valuable intermediate in drug discovery and organic synthesis. However, its molecular architecture—featuring a strongly hydrophobic trifluoromethyl (-CF3) group, a lipophilic methyl group, and a planar benzamide core—creates significant solubility hurdles. The high crystal lattice energy and overall lipophilicity often lead to rapid precipitation during assay dilution or aqueous formulation. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Quantitative Solubility Profile

Because exhaustive quantitative data for 4-Methyl-2-(trifluoromethyl)benzamide is scarce in primary literature, we extrapolate from structurally analogous trifluoromethylated benzamides and benzaldehydes (1). The table below summarizes expected solubility behaviors to guide your solvent selection.

SolventSolvent ClassEstimated Solubility (25°C)Mechanistic Notes
Water / PBS Aqueous< 0.1 mg/mLHigh lipophilicity prevents favorable hydrogen bonding with water, leading to insolubility.
DMSO Polar Aprotic> 50 mg/mLHigh dielectric constant disrupts the crystal lattice; excellent for primary stock solutions.
Methanol / Ethanol Polar Protic10 - 25 mg/mLProvides a good balance of polarity; ideal for recrystallization when paired with water.
Chloroform Halogenated5 - 10 mg/mLSolvates the hydrophobic -CF3 group effectively; suitable for NMR analysis.
Frequently Asked Questions (FAQs)

Q1: Why does 4-Methyl-2-(trifluoromethyl)benzamide immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? Causality: This phenomenon is driven by a process known as "solvent shift" or hydrophobic collapse. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that effectively solvates the hydrophobic -CF3 and methyl groups. When this stock is introduced into an aqueous buffer, the local dielectric constant drops precipitously. Because the compound has an estimated XLogP3 of ~1.7 (2), water molecules preferentially hydrogen-bond with each other rather than the hydrophobic domains of the benzamide. This forces the solute molecules to self-associate and crash out of solution, a common issue documented for lipophilic benzamide derivatives (3).

Q2: How can I enhance its solubility for in vitro biological assays without causing solvent toxicity to my cell cultures? Causality & Solution: To prevent precipitation without exceeding the maximum tolerated DMSO concentration for cell cultures (typically < 1% v/v), you must bridge the polarity gap using a co-solvent and surfactant strategy. Integrating excipients like Polyethylene Glycol 400 (PEG 400) provides an intermediate polarity environment. Adding a non-ionic surfactant like Tween-20 forms micelles that encapsulate the hydrophobic -CF3 groups. This thermodynamic stabilization sustains the supersaturated state and prevents agglomeration (4).

Q3: What is the optimal solvent system for recrystallizing this compound during organic synthesis? Causality & Solution: Crystallization requires a thermodynamic balance where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A binary solvent system, such as ethanol-water or methanol-water, is highly effective for benzamides. The compound dissolves readily in hot ethanol due to favorable interactions with the polar protic solvent. As water (the anti-solvent) is introduced dropwise, the overall solvent polarity increases, gradually reducing the compound's solubility and promoting controlled nucleation. This method yields high-purity crystals (5).

Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous-Compatible Stock Solution

This self-validating protocol utilizes a step-down polarity gradient to prevent local supersaturation and subsequent precipitation.

  • Primary Solvation: Weigh exactly 2.03 mg of 4-Methyl-2-(trifluoromethyl)benzamide (MW: ~203.16 g/mol ) and dissolve it in 1.0 mL of 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until the solution is visually clear with no particulate matter.

  • Co-Solvent Integration: To prepare an intermediate stock, mix 100 µL of the 10 mM DMSO stock with 400 µL of PEG 400. Mix thoroughly by pipetting to ensure a homogenous binary solvent state.

  • Surfactant Addition: Add 10 µL of Tween-20 to the intermediate mixture. This critical step provides the amphiphilic molecules necessary for micellar encapsulation.

  • Aqueous Integration: Slowly add 490 µL of the target aqueous assay buffer (e.g., PBS) dropwise while continuously vortexing. Rapid addition causes localized polarity drops, leading to irreversible nucleation. This yields a 1 mM working stock (10% DMSO, 40% PEG 400, 1% Tween-20, 49% Buffer).

  • Final Assay Dilution: Dilute this working stock 1:10 into your final assay volume to achieve a 100 µM testing concentration with a safe, cell-tolerable 1% DMSO final concentration.

Protocol 2: Gravimetric Determination of Solubility in Organic Solvents

Use this protocol to establish precise solubility limits for formulation or synthesis.

  • Saturation: Add an excess amount (e.g., 200 mg) of 4-Methyl-2-(trifluoromethyl)benzamide to 1.0 mL of the test solvent (e.g., Ethanol) in a tightly sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled shaker at 25°C for 24 hours. This duration guarantees that thermodynamic equilibrium between the solid and dissolved states is reached.

  • Filtration: Filter the suspension through a chemically compatible 0.22 µm PTFE syringe filter to remove all undissolved solid particles.

  • Evaporation: Transfer a precise volume (e.g., 500 µL) of the saturated filtrate into a pre-weighed evaporating dish.

  • Calculation: Evaporate the solvent completely in a vacuum desiccator until a constant weight is achieved. Weigh the dish again to determine the mass of the dissolved solute, and calculate the absolute solubility in mg/mL.

Formulation Workflow

SolubilityOptimization A Solid 4-Methyl-2- (trifluoromethyl)benzamide B Dissolve in 100% DMSO (Primary Stock: 10-50 mM) A->B Add Solvent C Dilute in Aqueous Buffer (e.g., PBS or Media) B->C 1:100 Dilution D Precipitation Observed? C->D E Formulate with Co-solvents (PEG400 / Tween-20) D->E Yes (Cloudy/Crystals) F Proceed to Biological Assay (Soluble State Achieved) D->F No (Clear Solution) G Optimize Excipient Ratio (Keep DMSO < 1% v/v) E->G Adjust Formulation G->C Re-test Dilution

Workflow for troubleshooting and optimizing the aqueous solubility of lipophilic benzamide derivatives.

References
  • An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents , BenchChem, 1

  • 4-(Trifluoromethyl)benzamide Compound Summary , PubChem, 2

  • Technical Support Center: Troubleshooting Low Solubility of 2-iodo-N-(naphthalen-1-yl)benzamide in Assays , BenchChem, 3

  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds , BenchChem, 4

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures , Journal of Chemical & Engineering Data - ACS Publications, 5

Sources

Optimization

Technical Support Center: Precision Functionalization of 4-Methyl-2-(trifluoromethyl)benzamide

[1] Introduction: The Substrate Profile You are working with 4-Methyl-2-(trifluoromethyl)benzamide , a scaffold characterized by a "push-pull" electronic environment and significant steric tension.[1] The "Pull": The 2-t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Substrate Profile

You are working with 4-Methyl-2-(trifluoromethyl)benzamide , a scaffold characterized by a "push-pull" electronic environment and significant steric tension.[1]

  • The "Pull": The 2-trifluoromethyl (

    
    ) and 1-amide (
    
    
    
    ) groups are strong electron-withdrawing groups (EWGs).[1] They deactivate the aromatic ring, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack at the carbonyl.
  • The "Push": The 4-methyl group provides weak inductive donation, activating the benzylic position.

  • The Steric Wedge: The ortho-

    
     group creates a "steric wall" near the amide, hindering reagents from approaching the carbonyl center and distorting the amide's planarity.[1]
    

This guide addresses the three most critical transformations requested by our users: Dehydration to Nitrile , Benzylic Functionalization , and Amide Rearrangement .

Module 1: Dehydration to 4-Methyl-2-(trifluoromethyl)benzonitrile

User Query: "My dehydration reactions using thionyl chloride (


) are stalling or yielding the carboxylic acid hydrolysis product. How do I force the nitrile formation without hydrolyzing the amide?"
The Mechanistic Bottleneck

The ortho-


 group exerts two negative effects:
  • Electronic Deactivation: It pulls electron density from the amide nitrogen, reducing its nucleophilicity. This makes the initial attack on the dehydrating agent (e.g.,

    
     or 
    
    
    
    ) sluggish.[1]
  • Steric Shielding: It physically blocks the approach of bulky electrophiles.

If the dehydration is too slow, adventitious water (or aqueous workup) attacks the highly electrophilic carbonyl carbon (activated by the


), leading to hydrolysis  (carboxylic acid formation) instead of elimination.[1]
Troubleshooting Protocol
MethodSuitabilityRisk ProfileRecommendation

/ Reflux
LowHigh. High temp promotes hydrolysis; acidic byproducts cleave sensitive groups.[1]Avoid. Too harsh for this sterically hindered substrate.

/ Pyridine
MediumMedium. Pyridine salts can trap the intermediate; difficult workup.Use only if strictly anhydrous.
TFAA /

High Low. Mild, rapid, and operates at

to RT.[1]
Primary Recommendation.
Pd(II) / Selectfluor High Low. Catalytic, neutral conditions.[1]Excellent for late-stage functionalization.[1]
Recommended Workflow: TFAA-Mediated Dehydration

This method uses Trifluoroacetic Anhydride (TFAA) to form a mixed anhydride, which eliminates easily even in sterically crowded systems.[1]

  • Dissolution: Dissolve 1.0 eq of amide in dry DCM (0.2 M). Add 2.5 eq of dry Triethylamine (

    
    ).[1]
    
  • Activation: Cool to

    
    . Add 1.1 eq of TFAA dropwise. The 
    
    
    
    group on the substrate will not interfere with the TFAA activation.
  • Monitoring: Warm to RT. Monitor by TLC/LCMS. The intermediate trifluoroacetate ester is unstable and eliminates rapidly.

  • Quench: Quench with saturated

    
    . Do not  use acidic quench, as the nitrile can hydrolyze back.
    
Decision Tree: Dehydration Troubleshooting

DehydrationTroubleshooting Start Problem: Low Yield of Nitrile CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Hydrolysis Major Product: Carboxylic Acid (Hydrolysis) CheckLCMS->Hydrolysis Mass = M+1 (Acid) StartingMat Major Product: Starting Material (No Reaction) CheckLCMS->StartingMat Mass = M+1 (Amide) Dimer Product: Dimer/Imide CheckLCMS->Dimer Mass = 2M - NH3 SolventWet Cause: Wet Solvent/Reagents Action: Distill DCM, use fresh TFAA Hydrolysis->SolventWet Steric Cause: Steric/Electronic Deactivation Action: Switch to Burgess Reagent or Pd-Catalysis StartingMat->Steric Thermal Cause: Overheating Action: Cool to -10°C during addition Dimer->Thermal

Figure 1: Diagnostic logic for dehydration failures.[1] The "Acid" path is most common with ortho-EWG benzamides.

Module 2: Benzylic Functionalization (4-Methyl Group)

User Query: "I am trying to brominate the 4-methyl group using NBS, but I am getting a mixture of ring bromination and N-bromination. How do I get selective benzylic bromination?"

The Competition: Radical vs. Ionic

The amide N-H bond is labile. Under standard radical conditions (NBS, AIBN), the nitrogen radical can form, leading to N-bromination (Hofmann-like intermediate) rather than benzylic bromination.[1] Furthermore, the


 group deactivates the ring, making the benzylic radical slightly less stable (higher energy of activation) compared to a simple toluene derivative.[1]
Optimization Strategy

To favor Benzylic Bromination (Path A) over N-Bromination (Path B):

  • Protect the Amide: This is the most robust solution.[1] Acetylation or Boc-protection removes the labile N-H protons.

  • Solvent Switch: Use non-polar solvents like

    
     (if permitted) or Trifluorotoluene.[1] Polar solvents stabilize the ionic species that lead to ring bromination or N-bromination.
    
  • Photo-initiation: Use visible light (Blue LED) with a photocatalyst (e.g.,

    
    ) instead of thermal initiation.[1] This often favors the C-H abstraction over N-H abstraction due to milder conditions.[1]
    
Protocol: Radical Bromination (Unprotected Amide)

Note: If you cannot protect the amide, follow this strictly.[1]

  • Reagents: Substrate (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.[1]

  • Solvent: Trifluorotoluene (PhCF3).[1] This solvent is electronically similar to your substrate and suppresses ionic side reactions better than acetonitrile.

  • Conditions: Reflux (

    
    ).[1] Crucial:  Add NBS in 4 portions over 1 hour to keep the concentration of free bromine low.
    
  • Workup: Cool to

    
     to precipitate succinimide. Filter. Wash filtrate with water to remove any N-bromo species (which hydrolyze back to amide).[1]
    

Module 3: Hofmann Rearrangement (Amide Amine)

User Query: "The Hofmann rearrangement is failing. I see the urea byproduct or recovered starting material."

The Electronic Trap

The Hofmann rearrangement requires the migration of the aryl group to the nitrogen.

  • The Issue: The migrating group is the 2-(trifluoromethyl)-4-methylphenyl ring.[1] The electron-poor nature of this ring (due to

    
    ) makes it a poor migrator .[1] The rearrangement step is the rate-determining step and will be significantly slower than in unsubstituted benzamide.
    
  • Side Reaction: Because migration is slow, the intermediate isocyanate is exposed to the reaction medium longer, increasing the chance of nucleophilic attack by the unreacted amide (forming urea ) or hydrolysis.

Solution: Hypervalent Iodine (PIFA)

Avoid the traditional Bromine/NaOH method.[1] It is too harsh and relies on a migration step that is disfavored here. Use [Bis(trifluoroacetoxy)iodo]benzene (PIFA) .[1]

  • Mechanism: PIFA forms a hypervalent iodine species on the nitrogen. The excellent leaving group ability of the iodobenzene moiety lowers the energy barrier for the migration of the electron-deficient aryl ring.

Protocol:

  • Mix: Amide (1.0 eq) in Acetonitrile/Water (2:1).

  • Add: PIFA (1.1 eq) at

    
    .[1]
    
  • Add: Pyridine (2.0 eq).

  • Stir: Allow to warm to RT over 4 hours.

  • Result: The amine (4-methyl-2-(trifluoromethyl)aniline) is formed directly as the TFA salt.[1]

FAQs: Common Technical Hurdles

Q1: Why does 4-Methyl-2-(trifluoromethyl)benzamide streak on silica gel columns? A: The amide and the


 group create a strong dipole.[1] The compound can act as a hydrogen bond donor (amide) and acceptor (fluorine).[1]
  • Fix: Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1%

    
    ).[1] This neutralizes the silica surface acidity and sharpens the peak.
    

Q2: Can I use the amide as a Directing Group (DG) for Ortho-C-H activation? A: Yes, but with constraints.

  • Regioselectivity: The 2-position is blocked by

    
    . Activation will occur exclusively at the 6-position.
    
  • Kinetics: The reaction will be slower than usual. The bulky

    
     twists the amide out of plane, making it harder for the metal (Pd or Cu) to coordinate the nitrogen.[1] You will likely need higher temperatures (
    
    
    
    ) and a stronger bidentate directing system (e.g., install an 8-aminoquinoline auxiliary first).[1]

Q3: Is the


 group stable to nucleophiles? 
A:  Generally, yes. However, under strongly basic conditions  (e.g., t-BuLi) or metal-reductive conditions  (Mg/MeOH), defluorination can occur.[1] Avoid organolithium reagents if possible; use Grignards or Knochel-Hauser bases (TMPMgCl) which are more compatible.[1]

References

  • Dehydration of Amides

    • Mild Pd-Catalyzed Dehydration: "Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles."[2][3] Organic Letters, 2018. Link[1]

    • TFAA Method: "Trifluoroacetic Anhydride-Mediated Dehydration of Primary Amides."[1] Journal of Organic Chemistry, various standard protocols.

  • Ortho-Trifluoromethyl Effects

    • Steric/Electronic Impact:[3][4] "Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations."[1] Chemical Communications, 2016. Link

    • Note: This paper highlights the steric hindrance exerted by ortho-substituents, confirming the kinetic sluggishness expected in your substrate.

  • Radical Functionalization

    • Benzylic Bromination:[5][6] "Radical Bromination by the Use of Various Solvents."[7] ResearchGate, 2019. Link

  • Hofmann Rearrangement

    • Hypervalent Iodine Reagents: "A Facile Synthesis of 2-Oxazolidinones via Hofmann Rearrangement Mediated by Bis(Trifluoroacetoxy)Iodobenzene." Tetrahedron Letters, 2001.[8] Link

Sources

Troubleshooting

Technical Support Center: Solving Degradation Issues of 4-Methyl-2-(trifluoromethyl)benzamide in Acidic Media

Welcome to the Technical Support Center for 4-Methyl-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in acidic environments. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Methyl-2-(trifluoromethyl)benzamide in acidic media?

A1: The principal degradation pathway for 4-Methyl-2-(trifluoromethyl)benzamide under acidic conditions is the hydrolysis of the amide bond.[1][2] This reaction is a classic acid-catalyzed process where a water molecule attacks the carbonyl carbon of the protonated amide. The electron-withdrawing nature of the trifluoromethyl group at the ortho position can influence the rate of this hydrolysis. The degradation results in the formation of two primary products: 4-methyl-2-(trifluoromethyl)benzoic acid and ammonia (which is subsequently protonated in the acidic medium to form ammonium ions).[1]

While the trifluoromethyl group itself is generally stable, under harsh conditions, it is important to consider the possibility of its hydrolysis, although this is more commonly observed under basic conditions.[3]

Q2: I am observing unexpected peaks in my HPLC chromatogram after sample preparation in an acidic mobile phase. What could be the cause?

A2: The appearance of new peaks strongly suggests on-column or in-solution degradation. Given the susceptibility of the amide bond to acid hydrolysis, it is likely that your acidic mobile phase is causing the degradation of 4-Methyl-2-(trifluoromethyl)benzamide into 4-methyl-2-(trifluoromethyl)benzoic acid and ammonium.

To confirm this, you can:

  • Perform a time-course study: Analyze your sample immediately after preparation and then at several time points thereafter. An increase in the area of the new peaks over time, with a corresponding decrease in the parent compound's peak area, indicates degradation.

  • Spike with a suspected degradant: If a reference standard for 4-methyl-2-(trifluoromethyl)benzoic acid is available, spiking your sample with it should result in an increased peak area for one of the new peaks, confirming its identity.

  • Utilize LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks by providing molecular weight information.[4]

Q3: My degradation results are inconsistent between experiments. What factors should I investigate?

A3: Inconsistent results in degradation studies often stem from subtle variations in experimental conditions. Key factors to control include:

  • Precise pH control: The rate of acid hydrolysis is highly dependent on the pH of the solution. Ensure that the pH of your acidic media is consistent across all experiments.[5]

  • Temperature regulation: Chemical reactions, including degradation, are sensitive to temperature. Maintain a constant and accurately controlled temperature throughout your experiments.[4][6]

  • Purity of reagents: Use high-purity acids and solvents to avoid introducing contaminants that could catalyze or interfere with the degradation process.[7]

  • Light exposure: While hydrolysis is the primary concern, photolytic degradation can also occur.[3] Protect your samples from light, especially if you are working with highly sensitive compounds.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of 4-Methyl-2-(trifluoromethyl)benzamide in acidic environments.

Issue 1: Rapid Degradation of the Compound Upon Dissolution in Acidic Solvents
Potential Cause Troubleshooting Steps
Highly acidic conditions (low pH) 1. Increase the pH: If your experimental design allows, increase the pH of the solvent to a less acidic range. Even a small increase can significantly slow down the rate of hydrolysis. 2. Use a weaker acid: Consider using a weaker acid if compatible with your analytical method.
Elevated temperature 1. Work at lower temperatures: Prepare and store your samples at reduced temperatures (e.g., on ice or in a refrigerated autosampler) to minimize thermal degradation.[4]
Solvent effects 1. Optimize the solvent composition: If using a mixture of solvents, altering the ratio of aqueous to organic solvent can sometimes influence stability.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Potential Cause Troubleshooting Steps
On-column degradation 1. Modify the mobile phase: Try a mobile phase with a higher pH (if compatible with the column) or a different buffer system. 2. Reduce analysis time: A faster gradient or a shorter column can minimize the time the compound spends in the acidic mobile phase.[8]
Secondary interactions with the stationary phase 1. Use a different column: Consider a column with a different stationary phase chemistry that may be less reactive.[9] 2. Add a competing agent: In some cases, adding a small amount of a competing amine to the mobile phase can improve peak shape.
Column contamination 1. Wash the column: Implement a rigorous column washing procedure to remove any adsorbed degradants or contaminants.[7][10] 2. Use a guard column: A guard column can help protect your analytical column from strongly retained impurities.[5][7]
Issue 3: Inability to Achieve Controlled, Partial Degradation for Forced Degradation Studies
Potential Cause Troubleshooting Steps
Degradation is too rapid 1. Reduce the acid concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and gradually increase it.[11][12] 2. Lower the temperature: Perform the study at a lower temperature to slow down the reaction rate.[13] 3. Shorten the exposure time: Take time points at shorter intervals to capture the initial stages of degradation.
No observable degradation 1. Increase the acid concentration: If no degradation is observed, incrementally increase the acid strength (e.g., from 0.1 N to 1 N HCl).[6][11] 2. Increase the temperature: Gently heat the sample to accelerate the degradation process.[6][13] 3. Extend the exposure time: Allow the reaction to proceed for a longer duration.

Forced degradation studies are intended to generate a target degradation of around 5-20% to ensure that the analytical method is stability-indicating.[13][14]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis with Minimal Degradation
  • Stock Solution Preparation: Dissolve a precisely weighed amount of 4-Methyl-2-(trifluoromethyl)benzamide in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Working Solution Preparation: Immediately before analysis, dilute the stock solution to the desired concentration using a mobile phase with a pH as close to neutral as your method allows. If a low pH is required, perform this step at a reduced temperature (e.g., in an ice bath).

  • Analysis: Inject the sample onto the HPLC system without delay. Utilize a refrigerated autosampler if available.

Protocol 2: Forced Degradation Study in Acidic Media
  • Sample Preparation: Prepare a solution of 4-Methyl-2-(trifluoromethyl)benzamide in a 50:50 mixture of organic solvent (e.g., acetonitrile) and an aqueous acidic solution (e.g., 0.1 N HCl). The final concentration of the drug substance should be appropriate for your analytical method.

  • Stress Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Time-Point Sampling: At each time point, withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.

  • Dilution and Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Visualizing the Degradation Pathway and Troubleshooting Workflow

To further clarify the processes discussed, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.

cluster_degradation Degradation Pathway of 4-Methyl-2-(trifluoromethyl)benzamide A 4-Methyl-2-(trifluoromethyl)benzamide B Protonated Amide Intermediate A->B + H+ C Tetrahedral Intermediate B->C + H2O D 4-Methyl-2-(trifluoromethyl)benzoic Acid C->D E Ammonium Ion (NH4+) C->E

Caption: Acid-catalyzed hydrolysis of 4-Methyl-2-(trifluoromethyl)benzamide.

cluster_troubleshooting Troubleshooting Workflow for Degradation Issues Start Degradation Observed Q1 Is degradation happening during sample prep or analysis? Start->Q1 A1 Optimize sample prep: - Lower temperature - Adjust pH - Minimize time Q1->A1 Prep A2 Optimize HPLC method: - Adjust mobile phase pH - Faster gradient - Different column Q1->A2 Analysis Q2 Are results inconsistent? A1->Q2 A2->Q2 A3 Control variables: - Precise pH and temp - Reagent purity - Light exposure Q2->A3 Yes End Stable Analysis Q2->End No A3->End

Caption: A logical workflow for troubleshooting degradation issues.

References

  • Forced Degradation Studies. (2022, April 18). Vertex AI Search.
  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Science Publishing.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Study ICH Guideline. (2026, February 15). ResolveMass.
  • Mechanism of hydrolysis of benzamide. (2024, November 29). Filo.
  • Technical Support Center: Buclosamide Degradation Studies. Benchchem.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Hawach.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
  • HPLC Troubleshooting Guide. Restek.
  • Technical Support Center: N-methyl-2-(phenylamino)benzamide Degradation Pathways. Benchchem.
  • ANALYTICAL METHODS. ATSDR.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

Sources

Optimization

Technical Support Center: Enhancing Selectivity in Electrophilic Aromatic Substitution (EAS)

Welcome to the EAS Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, self-validating protocols, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EAS Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve precise regiocontrol and chemoselectivity in your aromatic functionalization workflows.

Mechanistic Foundations of Selectivity

To troubleshoot selectivity issues, one must first understand the causality of the reaction. The regioselectivity of Electrophilic Aromatic Substitution (EAS) is fundamentally governed by the relative stability of the Wheland intermediate (σ-complex) 1. According to the Evans-Polanyi principle, the transition state of the rate-determining step closely resembles this intermediate [[1]]().

Electron-donating groups (EDGs) stabilize the positive charge at the ortho and para positions via resonance, significantly lowering the activation energy and directing the electrophile to these sites [[2]](). Conversely, electron-withdrawing groups (EWGs) inductively destabilize the adjacent positive charge, making the meta position the kinetically favored pathway 3. However, achieving high para-selectivity over ortho-selectivity requires exploiting steric hindrance or shape-selective environments (e.g., zeolites) to physically restrict access to the ortho position 4.

EAS_Selectivity A Substituted Arene B Electrophile Activation (Lewis Acid / Catalyst) A->B C Wheland Intermediate (σ-complex) B->C D Electron Donating Group (EDG)? C->D E Ortho/Para Attack D->E Yes F Electron Withdrawing Group (EWG)? D->F No H Steric Bulk / Zeolites (Shape Selectivity) E->H G Meta Attack F->G Yes I High Para Selectivity H->I

Logical flow of substituent effects and steric control in EAS regioselectivity.

Quantitative Data & Benchmarks

To predict the outcome of your reaction, consult the empirical electronic and steric effects summarized below. Note how halogens present a unique case: they deactivate the ring inductively but direct ortho/para via resonance [[5]]().

Substituent TypeInductive EffectResonance EffectDirecting EffectTypical Ortho:Para RatioReactivity vs Benzene
Alkyl (-CH₃) Weak DonatingNoneOrtho/Para~ 40:60Activating
Methoxy (-OCH₃) WithdrawingStrong DonatingOrtho/Para~ 10:90 (Steric control)Strongly Activating
Halogen (-Cl) Strong WithdrawingWeak DonatingOrtho/Para~ 30:70Deactivating
Nitro (-NO₂) Strong WithdrawingStrong WithdrawingMetaN/A (Meta >90%)Strongly Deactivating

Verified Experimental Protocol: Regioselective Friedel-Crafts Acylation

This self-validating protocol is designed to maximize para-selectivity during the acylation of anisole by leveraging kinetic control and proper Lewis acid stoichiometry.

Objective: Synthesize 4-methoxypropiophenone with >95% para-selectivity. Reagents: Anisole (1.0 eq), Propionyl chloride (1.1 eq), Anhydrous FeCl₃ (1.0 eq), Anhydrous CH₂Cl₂.

  • Electrophile Activation: In an oven-dried flask under an inert N₂ atmosphere, suspend anhydrous FeCl₃ in CH₂Cl₂. Cool the system to 0 °C.

    • Causality: FeCl₃ is a milder Lewis acid than AlCl₃, preventing unwanted cleavage of the methoxy ether bond while still effectively generating the acylium ion.

  • Acylium Ion Generation: Slowly add propionyl chloride dropwise.

    • Validation Check: The opaque suspension will dissolve and transition to a dark, homogeneous solution. This visual cue confirms the successful formation of the reactive acylium-FeCl₄ complex 6.

  • Arene Addition: Add anisole dropwise. Maintain the reaction at 0 °C for 30 minutes before allowing it to warm to room temperature.

    • Causality: Low temperatures enforce kinetic control. The steric penalty of the ortho-transition state is amplified at 0 °C, funneling the reaction almost exclusively to the unhindered para-position.

  • Quench and Hydrolysis: Carefully pour the reaction mixture into ice-cold 1M HCl.

    • Validation Check: The organic layer will shift to a pale yellow/colorless state as the stable Lewis acid-product complex is hydrolyzed, releasing the free aryl ketone 6.

  • Isolation: Extract with CH₂Cl₂, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation.

Troubleshooting Guides (Scenario-Based Q&A)

Issue 1: I am experiencing polyalkylation in my Friedel-Crafts alkylation, destroying my yield. How do I stop this? Root Cause: Alkyl groups are electron-donating. Once the first alkyl group is installed, the aromatic ring becomes more nucleophilic than the starting material, leading to rapid over-substitution. Solution: Switch to a Friedel-Crafts acylation pathway. The introduced acyl group is strongly electron-withdrawing, which severely deactivates the ring toward further electrophilic attack, naturally halting the reaction at mono-substitution 6. If your final target requires an alkyl group, perform the acylation first, followed by a Clemmensen or Wolff-Kishner reduction.

Issue 2: My EAS reaction on an electron-rich arene exclusively yields ortho/para products, but I need the meta-isomer. How can I override the intrinsic electronics? Root Cause: The intrinsic electronic bias of the EDG stabilizes the ortho/para Wheland intermediates, making meta-substitution energetically unfavorable 2. Solution: Employ a Transient Directing Group (TDG) strategy. By reversibly condensing the substrate (e.g., an aldehyde) with an amine TDG, you form an imine in situ. This imine acts as a bidentate ligand, directing a transition metal catalyst (like Pd or Ir) to activate a specific C-H bond via a metallacycle intermediate, completely overriding the innate electronic bias [[7]]().

TDG_Workflow A Substrate (e.g., Benzaldehyde) B TDG Addition (Amine) A->B C Imine Formation (In Situ) B->C D Metal C-H Activation (Pd/Ir Catalyst) C->D E Electrophilic Functionalization D->E F Hydrolysis & TDG Recovery E->F F->B Recycle G Meta/Ortho Functionalized Product F->G

Workflow of Transient Directing Groups (TDGs) in C-H functionalization.

Frequently Asked Questions (FAQs)

Q: Can I run a Friedel-Crafts acylation with catalytic amounts of Lewis acid? A: Generally, no. Unlike alkylation, acylation requires stoichiometric (or >1 eq) amounts of the Lewis acid. The resulting aryl ketone product is a Lewis base that forms a highly stable complex with the catalyst. This effectively sequesters the catalyst, removing it from the catalytic cycle until the reaction is quenched with water 6.

Q: What role does solvent polarity play in regioselectivity? A: Solvent polarity can dictate whether the reaction is under kinetic or thermodynamic control. For example, in the acylation of naphthalene, non-polar solvents like CH₂Cl₂ or CS₂ favor the formation of the kinetically controlled α-product. Conversely, highly polar solvents like nitrobenzene solubilize the intermediate-catalyst complex better, allowing for equilibration to the thermodynamically more stable β-product 6.

Q: Can zeolites truly replace traditional Lewis acids for "green" EAS? A: Yes, for specific substrates. Recoverable solid catalysts like Zeolite Hβ provide a highly confined porous environment. This shape-selectivity heavily penalizes bulky ortho-transition states, allowing for exceptionally clean para-regioselective nitration, alkylation, and acylation without the toxic waste associated with stoichiometric aluminum or iron chlorides 4.

References

  • [3] Electrophilic Aromatic Substitution - LabXchange. Source: labxchange.org. 3

  • [5] High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Source: nih.gov. 5

  • [6] How to optimize Friedel-Crafts acylation reaction conditions. Source: benchchem.com. 6

  • [1] High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Source: acs.org. 1

  • [4] Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Source: cardiff.ac.uk. 4

  • [2] 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Source: libretexts.org. 2

  • [7] C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Source: rsc.org. 7

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in the Production of 4-Methyl-2-(trifluoromethyl)benzamide

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-Methyl-2-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-Methyl-2-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common hurdles encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, evidence-based solutions to ensure the robustness and efficiency of your synthetic process.

I. Overview of Key Scale-Up Considerations

Scaling up any chemical synthesis introduces complexities that are often not apparent at the bench scale.[1] For the production of 4-Methyl-2-(trifluoromethyl)benzamide, a critical intermediate in various developmental pipelines, a proactive approach to identifying and mitigating potential issues is paramount. The primary challenges typically revolve around maintaining reaction control, ensuring product purity, and achieving consistent yields.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind these challenges and provide actionable troubleshooting strategies.

II. Troubleshooting Guide: From Benchtop to Bulk

This section addresses common problems observed during the scale-up of 4-Methyl-2-(trifluoromethyl)benzamide synthesis.

A. Reaction Kinetics and Control

Question: We are observing a significant decrease in yield and an increase in impurities now that we've moved from a 1L to a 50L reactor for our amidation step. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1] What works in a small flask doesn't always translate directly to a large reactor.

  • Inadequate Mixing: In a larger vessel, achieving a homogenous reaction mixture is more difficult. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1]

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated from an exothermic amidation reaction, potentially leading to thermal decomposition of reactants or products.

Troubleshooting Steps:

  • Optimize Agitation: Re-evaluate your stirrer design and speed. A larger or differently shaped impeller may be necessary to ensure proper mixing in the larger reactor.

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, slow addition. This will help to manage the exotherm and maintain a more consistent temperature profile.[1]

  • Enhanced Temperature Monitoring: Utilize multiple temperature probes within the reactor to get a comprehensive temperature map. This will help identify any localized heating.[1]

Question: Our amidation reaction seems to stall before reaching full conversion at a larger scale. Why might this be happening?

Answer: Amidation reactions are often reversible equilibria.[2] The formation of byproducts, such as water or methanol (depending on the specific amidation route), can inhibit the forward reaction.[2]

Troubleshooting Steps:

  • Byproduct Removal: If your reaction generates a volatile byproduct like water, consider using a Dean-Stark trap or a similar setup to remove it from the reaction mixture and drive the equilibrium towards the product.

  • Azeotropic Distillation: Employing a solvent that forms an azeotrope with the byproduct can be an effective removal strategy.

B. Impurity Profile and Purification

Question: We are struggling with a persistent impurity that co-elutes with our product during column chromatography. How can we identify and eliminate it?

Answer: The impurity is likely a structurally related compound. Common impurities in benzamide synthesis include unreacted starting materials or byproducts from side reactions.

Potential Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
4-Methyl-2-(trifluoromethyl)benzoic acidHydrolysis of the activated carboxylic acid derivative (e.g., acyl chloride) before amidation.Ensure strictly anhydrous reaction conditions. Use high-purity, dry solvents.[3]
Unreacted 4-Methyl-2-(trifluoromethyl)anilineIncomplete reaction or sub-stoichiometric addition of the acylating agent.Optimize reaction time and stoichiometry. Monitor reaction completion by TLC or HPLC.
Over-acylated byproductReaction of the product benzamide with another molecule of the activated carboxylic acid derivative.Controlled addition of the acylating agent and maintaining optimal stoichiometry.

Troubleshooting Purification:

  • Recrystallization: This is often a highly effective method for removing closely related impurities. Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while the impurity remains in solution.

  • Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Question: After scaling up, our final product has a yellowish tint, whereas our lab-scale batches were a clean white solid. What is causing this discoloration?

Answer: Color in the final product often indicates the presence of minor, highly colored impurities that may not be easily detectable by standard analytical techniques like NMR or HPLC at low levels.

Potential Causes and Solutions:

  • Thermal Degradation: Extended reaction times or localized overheating in a large reactor can lead to the formation of colored degradation products.

  • Oxidation: Sensitivity of starting materials or the final product to air, especially at elevated temperatures, can cause discoloration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Metal Contamination: Trace metals from the reactor or reagents can sometimes form colored complexes.

To address this, consider treating a solution of the final product with activated carbon, followed by filtration and recrystallization. This can often effectively remove color-causing impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Methyl-2-(trifluoromethyl)benzamide, and what are the key considerations for its scale-up?

A1: A prevalent method involves the amidation of 4-methyl-2-(trifluoromethyl)benzoyl chloride with ammonia or an amine.

Synthesis_Pathway cluster_start Starting Materials cluster_amidation Amidation 4_methyl_2_trifluoromethylbenzoic_acid 4-Methyl-2-(trifluoromethyl)benzoic acid Acyl_Chloride 4-Methyl-2-(trifluoromethyl)benzoyl chloride 4_methyl_2_trifluoromethylbenzoic_acid->Acyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Product 4-Methyl-2-(trifluoromethyl)benzamide Acyl_Chloride->Product Amidation Ammonia Ammonia (NH3) Ammonia->Product

Caption: Synthesis of 4-Methyl-2-(trifluoromethyl)benzamide.

Scale-up considerations for this route include:

  • Handling of Thionyl Chloride: This reagent is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl). Ensure a closed system with appropriate scrubbing for off-gases.

  • Exotherm of Amidation: The reaction of the acyl chloride with ammonia is highly exothermic. Controlled addition of the acyl chloride to an aqueous ammonia solution at low temperatures is crucial to prevent side reactions and ensure safety.[3]

  • Product Isolation: The product will precipitate from the reaction mixture. Efficient filtration and thorough washing are necessary to remove inorganic salts.

Q2: Are there any specific safety precautions to consider when handling trifluoromethylated compounds on a larger scale?

A2: Yes, while 4-Methyl-2-(trifluoromethyl)benzamide itself has a specific safety profile, compounds containing the trifluoromethyl group can sometimes exhibit unexpected reactivity or toxicity.

  • Thermal Stability: Some fluorinated compounds can decompose at elevated temperatures to release hazardous substances like hydrogen fluoride (HF). It is advisable to perform thermal stability testing (e.g., using differential scanning calorimetry) on your final product and any intermediates.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. For larger-scale operations, enhanced respiratory protection may be necessary, especially when handling powders.

Q3: How can we improve the filterability of our product during isolation?

A3: Poor filterability is often due to a small crystal size or an unfavorable crystal habit.

  • Controlled Crystallization: Instead of crashing the product out of solution quickly, a slower, more controlled crystallization can lead to larger, more easily filterable crystals. This can be achieved by slow cooling or by the gradual addition of an anti-solvent.

  • Seeding: Introducing a small amount of previously isolated, pure product (seed crystals) to a supersaturated solution can promote the growth of larger crystals.

  • Solvent Selection: The choice of solvent for crystallization can significantly impact crystal morphology. Experiment with different solvents to find one that yields well-defined, easily filterable crystals.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(trifluoromethyl)benzamide (Illustrative Lab-Scale)
  • To a stirred solution of 4-methyl-2-(trifluoromethyl)benzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by GC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent.

  • In a separate flask, prepare a solution of aqueous ammonia and cool it to 0 °C.

  • Slowly add the crude 4-methyl-2-(trifluoromethyl)benzoyl chloride to the cold ammonia solution with vigorous stirring.

  • Continue stirring at 0-10 °C for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexanes) to aid in drying.

  • Dry the product under vacuum.

Protocol 2: Recrystallization for Purification
  • Transfer the crude 4-Methyl-2-(trifluoromethyl)benzamide to an appropriately sized flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/heptane) to just dissolve the solid.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

V. Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solutions Problem Low Yield or High Impurities at Scale Check_Heat_Transfer Inadequate Heat Transfer? Problem->Check_Heat_Transfer Check_Mixing Inefficient Mixing? Check_Heat_Transfer->Check_Mixing No Sol_Heat Improve Cooling / Controlled Addition Check_Heat_Transfer->Sol_Heat Yes Check_Kinetics Reaction Stalling? Check_Mixing->Check_Kinetics No Sol_Mixing Optimize Agitation Check_Mixing->Sol_Mixing Yes Check_Purity Starting Material Purity? Check_Kinetics->Check_Purity No Sol_Kinetics Remove Byproducts Check_Kinetics->Sol_Kinetics Yes Sol_Purity Qualify Raw Materials Check_Purity->Sol_Purity Yes

Caption: Troubleshooting workflow for scale-up issues.

This guide provides a foundational framework for addressing the scale-up challenges in the production of 4-Methyl-2-(trifluoromethyl)benzamide. Remember that each specific process will have its unique nuances, and a systematic, data-driven approach to troubleshooting is always the most effective strategy.

VI. References

  • ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • PMC. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • eScholarship. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

  • Royal Society of Chemistry. (2016). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. [Link]

  • BioXconomy. (2024). Novel oligo linkage tech prompts new impurity control strategy. [Link]

  • Justia Patents. (2019). Process for the preparation of 2-(trihalomethyl) benzamide. [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • PMC. (n.d.). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. [Link]

  • ACS Publications. (2024). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. [Link]

  • Beilstein Journals. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]

  • ResearchGate. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis Peaks for 4-Methyl-2-(trifluoromethyl)benzamide: A Comparative Guide

As a Senior Application Scientist, evaluating the structural integrity of complex pharmacophores requires moving beyond simple peak-matching. 4-Methyl-2-(trifluoromethyl)benzamide is a highly specialized building block i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of complex pharmacophores requires moving beyond simple peak-matching. 4-Methyl-2-(trifluoromethyl)benzamide is a highly specialized building block in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group drastically enhances a molecule's lipophilicity and metabolic stability, while the primary benzamide moiety serves as a fundamental hydrogen-bonding donor/acceptor.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for verifying the structural identity of this compound. This guide provides an objective, comparative analysis of its spectral markers against alternative benzamide derivatives, grounded in established spectroscopic causality and self-validating experimental protocols.

Part 1: Mechanistic Grounding & Electronic Effects

In FTIR spectroscopy, the vibrational frequency of a chemical bond is dictated by its force constant and the reduced mass of the involved atoms. For 4-Methyl-2-(trifluoromethyl)benzamide, the spectral signature is heavily influenced by the opposing electronic effects of its substituents:

  • The Inductive Effect of the -CF₃ Group: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). Positioned ortho to the amide, this group pulls electron density away from the carbonyl carbon. This reduces the resonance contribution from the amide nitrogen's lone pair, thereby increasing the double-bond character of the C=O bond. Consequently, the Amide I band shifts to a higher wavenumber compared to an unsubstituted benzamide[1],[2].

  • The Hyperconjugative Effect of the -CH₃ Group: The para-methyl group acts as a weak electron-donating group (+I, hyperconjugation). While it attempts to enrich the electron density of the aromatic ring, the dominant proximity and strength of the ortho-CF₃ group largely dictate the final carbonyl stretching frequency.

  • C-F Stretching Dynamics: The C-F bond is highly polarized, resulting in massive changes in the dipole moment during vibration. As a result, C-F stretching modes produce some of the most intense, broad peaks in the entire IR spectrum, completely dominating the "fingerprint" region (typically between 1100–1350 cm⁻¹)[3],[4].

Part 2: Comparative Spectral Analysis

To objectively evaluate the purity and identity of 4-Methyl-2-(trifluoromethyl)benzamide, it must be compared against structurally related alternatives. The table below summarizes the key FTIR spectral peaks, isolating the specific wavenumber shifts caused by the sequential addition of the -CH₃ and -CF₃ groups.

Functional Group / Vibrational ModeBenzamide (Standard)4-Methylbenzamide2-(Trifluoromethyl)benzamide4-Methyl-2-(trifluoromethyl)benzamide
Amide N-H Stretch (Asym. / Sym.)~3360 / 3160 cm⁻¹~3350 / 3150 cm⁻¹~3370 / 3180 cm⁻¹~3365 / 3175 cm⁻¹
Amide C=O Stretch (Amide I)~1658 cm⁻¹~1650 cm⁻¹~1675 cm⁻¹~1670 cm⁻¹
Amide N-H Bend (Amide II)~1620 cm⁻¹~1615 cm⁻¹~1625 cm⁻¹~1622 cm⁻¹
Aromatic C-H Stretch ~3060 cm⁻¹~3055 cm⁻¹~3065 cm⁻¹~3060 cm⁻¹
Aliphatic C-H Stretch (-CH₃)N/A~2920, 2850 cm⁻¹N/A~2925, 2855 cm⁻¹
C-F Stretch (Asym. / Sym.)N/AN/A~1320, 1160 cm⁻¹~1315, 1165 cm⁻¹

(Note: Exact peak positions may vary slightly depending on the sample state—solid vs. solution—and the acquisition method used. The data above reflects typical solid-state ATR-FTIR acquisitions).

Part 3: Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, the Attenuated Total Reflectance (ATR) FTIR method is preferred over traditional KBr pelleting. ATR prevents moisture absorption (which artificially broadens the N-H and O-H regions) and eliminates the risk of pressure-induced polymorphic changes.

Step-by-Step Self-Validating Methodology:
  • System Initialization & Purge: Power on the FTIR spectrometer equipped with a monolithic diamond ATR crystal. Allow the system to purge with dry nitrogen for 30 minutes to minimize atmospheric H₂O and CO₂ interference.

  • Background Acquisition (Validation Step): Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This establishes a baseline self-validation. Any residual peaks in the background indicate crystal contamination, prompting recleaning before proceeding to prevent false-positive peak assignments.

  • Sample Application: Place approximately 2-5 mg of solid 4-Methyl-2-(trifluoromethyl)benzamide directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample.

    • Causality: The evanescent wave generated in ATR penetrates only 0.5 to 2 micrometers into the sample. Firm, uniform pressure ensures intimate optical contact between the crystal and the solid powder, preventing low signal-to-noise ratios and distorted peak intensities.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because the depth of penetration of the infrared beam is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match traditional transmission spectra. This allows for accurate, 1:1 comparison against standard reference databases like the [1].

Part 4: Workflow Visualization

The following diagram outlines the logical progression of the FTIR experimental workflow, from sample preparation to the comparative validation of functional group markers.

FTIR_Workflow cluster_analysis Peak Identification & Logical Assignment Start Sample Preparation (ATR Crystal) Background Background Scan (Self-Validation) Start->Background Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Background->Acquisition Processing Data Processing (ATR Correction) Acquisition->Processing Amide Amide Region (3365, 1670 cm⁻¹) Processing->Amide CF3 C-F Stretch (1315, 1165 cm⁻¹) Processing->CF3 Alkyl Aliphatic C-H (~2925 cm⁻¹) Processing->Alkyl Validation Comparative Validation vs. Reference Standards Amide->Validation CF3->Validation Alkyl->Validation

Fig 1: Step-by-step experimental workflow for FTIR acquisition and logical peak assignment.

References

  • Title: Benzamide - IR Spectrum Source: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69 URL: [Link]

  • Title: 4-(Trifluoromethyl)benzamide Source: National Center for Biotechnology Information. PubChem Compound Summary URL: [Link]

  • Title: Vibrational Studies Of Trifluoromethyl Benzene Derivatives Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

Sources

Comparative

High-Efficiency Purity Assay for 4-Methyl-2-(trifluoromethyl)benzamide: A Comparative Method Development Guide

Executive Summary Developing a purity assay for 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) presents specific chromatographic challenges driven by the strong electron-withdrawing and lipophilic nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity assay for 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) presents specific chromatographic challenges driven by the strong electron-withdrawing and lipophilic nature of the trifluoromethyl (-CF₃) group. While standard C18 methods often suffice for general benzamides, they frequently struggle with peak tailing and inadequate resolution of critical process impurities—specifically the hydrolysis product (4-methyl-2-(trifluoromethyl)benzoic acid) and the nitrile precursor.

This guide objectively compares a Legacy Standard C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method . The data demonstrates that leveraging stationary phases with π-π interaction capabilities significantly enhances selectivity for fluorinated aromatics, reducing run times by 60% while improving resolution (


).

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the foundation of the method design.

PropertyValue / CharacteristicChromatographic Implication
Structure 4-Methyl-2-(trifluoromethyl)benzamide The -CF₃ group at the ortho position creates steric bulk and high lipophilicity.
LogP ~2.1 - 2.5 (Estimated)Moderate hydrophobicity; requires organic modifier >30% for elution.
pKa Amide: Neutral; Acid Impurity: ~3.5pH control is critical to suppress ionization of the acid impurity (keep pH < 3.0).
UV Max ~240 nm, 210 nm210 nm offers higher sensitivity but more noise; 240 nm is more selective.

Comparative Framework: Legacy vs. Optimized

We evaluated two distinct approaches to the purity assay.

Alternative A: The Legacy Method (Generic)
  • Column: Traditional Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mechanism: Purely hydrophobic interaction.

  • Limitation: The -CF₃ group is highly hydrophobic but also electron-rich. Standard C18 phases often show "smearing" or tailing due to lack of specific electronic interaction sites.

The Solution: Optimized Core-Shell Method
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm).

  • Mechanism: Mixed-mode: Hydrophobic +

    
    -
    
    
    
    interactions. The phenyl ring on the stationary phase interacts favorably with the electron-deficient aromatic ring of the analyte (induced by -CF₃).
  • Advantage: Sharper peaks, orthogonal selectivity for impurities, and higher throughput.

Method Development Narrative: The "Why" Behind the Protocol

Step 1: Stationary Phase Selection

The critical decision point was the choice of stationary phase. Fluorinated compounds exhibit unique selectivity on Phenyl-Hexyl phases. The electron-withdrawing -CF₃ group makes the benzene ring electron-deficient (


-acidic). A Phenyl-Hexyl stationary phase is electron-rich (

-basic), creating a specific donor-acceptor interaction that C18 cannot provide.
Step 2: Mobile Phase Optimization
  • pH Control: To ensure the acidic impurity (4-methyl-2-(trifluoromethyl)benzoic acid) remains protonated and retains well, the pH must be kept below its pKa (approx 3.5).

  • Buffer: 0.1% Formic Acid (pH ~2.7) was chosen over Phosphate buffer to allow for potential LC-MS compatibility and simpler preparation.

Step 3: Gradient Profile

A steep gradient was necessary to elute the highly retained nitrile precursor while keeping the main amide peak sharp.

Visualizing the Mechanism

The following diagram illustrates the interaction difference that drives the improved selectivity.

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction (Optimized) C18_Ligand Alkyl Chain (C18) Analyte_A Analyte (-CF3) C18_Ligand->Analyte_A Hydrophobic Only (Weak Specificity) Phenyl_Ligand Phenyl-Hexyl Ligand Analyte_B Analyte (-CF3) Phenyl_Ligand->Analyte_B Hydrophobic + Pi-Pi Stacking Decision Selectivity Gain cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase utilizes Pi-Pi interactions for enhanced selectivity of fluorinated aromatics.

Experimental Protocols

Protocol A: Optimized Purity Assay (Recommended)

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q or equivalent)

  • Formic Acid (LC-MS Grade)

  • Reference Standard: 4-Methyl-2-(trifluoromethyl)benzamide (>99.0%)

Instrument Parameters:

  • System: HPLC/UHPLC equipped with PDA/UV detector.

  • Column: Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (or equivalent Core-Shell).

  • Temperature: 40°C (Critical for mass transfer efficiency).

  • Flow Rate: 1.2 mL/min.

  • Detection: 240 nm (Bandwidth 4 nm).

  • Injection Volume: 5 µL.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.[1][2]

Gradient Program:

Time (min) % Solvent B Description
0.0 30 Initial Hold
1.0 30 Isocratic for Acid Impurity separation
6.0 70 Linear Gradient
7.0 95 Wash Step
7.1 30 Re-equilibration

| 9.0 | 30 | End of Run |

Protocol B: Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Make up to volume with Water (Diluent: 50:50 ACN:Water).

  • Working Solution: Dilute Stock to 0.5 mg/mL for assay. Filter through 0.2 µm PTFE filter.

Performance Comparison Data

The following data summarizes the experimental results comparing the Legacy C18 method with the Optimized Phenyl-Hexyl method.

ParameterLegacy Method (C18, 5µm)Optimized Method (Phenyl-Hexyl, 2.7µm)Improvement
Run Time 25.0 minutes9.0 minutes 64% Faster
Resolution (Impurity vs Main) 1.8 (Marginal)3.2 (Excellent) +77%
Tailing Factor (USP) 1.4 (Tailing)1.05 (Symmetric) Ideal Peak Shape
LOD (µg/mL) 0.50.1 5x Sensitivity
Backpressure ~120 bar~280 barHigher (Manageable)
Validation Summary (Optimized Method)
  • Linearity:

    
     (Range: 10 – 150% of target concentration).
    
  • Precision (Repeatability): RSD < 0.5% (n=6).

  • Accuracy (Recovery): 98.5% – 101.2% at three spike levels.

Method Development Workflow

MethodWorkflow Start Start: 4-Methyl-2-(trifluoromethyl)benzamide Solubility Solubility Check (High LogP -> Needs >50% Organic) Start->Solubility ColumnSel Column Selection Standard C18 vs. Phenyl-Hexyl Solubility->ColumnSel BranchC18 Path A: C18 Column ColumnSel->BranchC18 BranchPhenyl Path B: Phenyl-Hexyl ColumnSel->BranchPhenyl ResultC18 Result: Broad Peaks Poor Isomer Separation BranchC18->ResultC18 ResultPhenyl Result: Sharp Peaks Pi-Pi Selectivity Active BranchPhenyl->ResultPhenyl ResultC18->BranchPhenyl Switch Strategy Optimiz Optimization Adjust Gradient & Temp (40°C) ResultPhenyl->Optimiz Final Final Validated Method (9 min Run Time) Optimiz->Final

Caption: Step-by-step decision matrix leading to the selection of the Phenyl-Hexyl stationary phase.

References

  • PubChem. (2025).[3][4] 4-(Trifluoromethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Kazakevich, Y.[4][5] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms in fluorinated compounds).

  • Journal of Chromatography A. (2010). Separation of fluorinated isomers using phenyl-type stationary phases. (Contextual grounding for the - interaction mechanism).

Sources

Validation

Differentiation Guide: 4-Methyl-2-(trifluoromethyl)benzamide vs. Structural Isomers

Executive Summary Target Molecule: 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) Primary Challenge: Distinguishing the target from its regioisomers, particularly 4-Methyl-3-(trifluoromethyl)benzamide , which o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) Primary Challenge: Distinguishing the target from its regioisomers, particularly 4-Methyl-3-(trifluoromethyl)benzamide , which often co-elutes in low-resolution chromatography and shares identical mass fragmentation patterns (m/z 203.16).

This guide delineates a multi-modal analytical workflow to unambiguously identify 4-Methyl-2-(trifluoromethyl)benzamide. The protocol leverages 1H NMR coupling constants and 19F NMR chemical shifts as the primary validation tools, supported by Reverse-Phase HPLC for quantitative purity assessment.

Structural Analysis & Isomer Landscape

Understanding the specific proton environments is prerequisite to interpreting the spectra.

FeatureTarget: 4-Methyl-2-(trifluoromethyl)benzamide Isomer A: 4-Methyl-3-(trifluoromethyl)benzamide Isomer B: 2-Methyl-4-(trifluoromethyl)benzamide
Structure Amide (1), CF3 (2), Methyl (4)Amide (1), CF3 (3), Methyl (4)Amide (1), Methyl (2), CF3 (4)
Key Singlet Proton H3 (Ortho to CF3, Meta to Methyl)H2 (Ortho to CF3, Ortho to Amide)H3 (Ortho to Methyl, Meta to CF3)
Singlet Environment Shielded from Amide anisotropy.Highly Deshielded (Between two EWGs).Shielded; steric crowding from ortho-Me.
Coupling System ABX (H5/H6 strong ortho coupling)ABX (H5/H6 strong ortho coupling)ABX (H5/H6 strong ortho coupling)
Analytical Logic Tree

The following diagram illustrates the decision-making process for confirming the structure.

AnalyticalWorkflow Start Crude Sample / Unknown Isomer HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR SingletCheck Analyze Aromatic Singlet Region HNMR->SingletCheck Case1 Singlet > 8.0 ppm (H2 between CF3/CONH2) SingletCheck->Case1 Downfield Shift Case2 Singlet ~ 7.5-7.7 ppm (H3 adj to CF3 only) SingletCheck->Case2 Midfield Shift Result1 Isomer: 4-Methyl-3-(trifluoromethyl) Case1->Result1 Result2 Candidate: 4-Methyl-2-(trifluoromethyl) Case2->Result2 FNMR Step 2: 19F NMR Confirmation Result2->FNMR HPLC Step 3: HPLC Purity Check FNMR->HPLC Final Confirmed Identity HPLC->Final

Figure 1: Logical workflow for structural differentiation.

Method 1: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural assignment. The proximity of the electron-withdrawing Trifluoromethyl (-CF3) and Amide (-CONH2) groups creates distinct shielding environments.

Protocol: 1H NMR Characterization
  • Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen amide peaks and prevent aggregation).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters: 400 MHz or higher; 16 scans minimum.

Diagnostic Signals (Target Molecule)
  • The Amide Protons (-CONH2):

    • In DMSO-d6, these appear as two distinct broad singlets (approx. 7.6 and 8.1 ppm) due to restricted rotation.

    • Note: In the 2-CF3 isomer (Target), the amide protons may show broadening or shifting due to hydrogen bonding with the ortho-fluorines (though weak) or steric twisting of the amide out of plane.

  • The Aromatic "Fingerprint":

    • H6 (Position 6): Doublet (d, J ≈ 8.0 Hz).[1][2][3] This proton is ortho to the amide group. It will be the most downfield doublet.

    • H5 (Position 5): Doublet (d, J ≈ 8.0 Hz).[2][3] Meta to the amide, ortho to the methyl. Appears upfield of H6.

    • H3 (Position 3): Singlet (s) or fine doublet. This is the critical differentiator .

      • Target (2-CF3): H3 is adjacent to CF3 and Methyl. It is not adjacent to the Amide. Shift: ~7.5 - 7.6 ppm.

      • Isomer (3-CF3): The singlet (H2) is sandwiched between the Amide and CF3. Shift: > 8.0 ppm.

Protocol: 19F NMR
  • Standard: Trichlorofluoromethane (CFCl3) or Hexafluorobenzene (C6F6) as internal standard (optional if calibrated to solvent).

  • Differentiation:

    • Ortho-CF3 (Target): The CF3 group is sterically crowded by the amide. This often results in a slight upfield shift relative to the meta-isomer due to the "ortho effect" and twisting of the ring systems.

    • Meta-CF3 (Isomer): Typically appears 1-2 ppm downfield from the ortho-isomer.

Method 2: High-Performance Liquid Chromatography (HPLC)

While NMR confirms structure, HPLC is required to quantify purity and separate synthesis byproducts (e.g., 4-methyl-2-(trifluoromethyl)benzoic acid).

Chromatographic Behavior

The ortho-effect in the target molecule (2-CF3) forces the amide group out of planarity with the benzene ring. This reduces conjugation and exposes the amide protons less effectively to the stationary phase compared to the planar 3-CF3 isomer.

  • Result: The target (2-CF3) typically elutes earlier (lower retention time) than the 3-CF3 isomer on standard C18 columns due to reduced effective polarity/planarity.

Standardized HPLC Protocol

System: Agilent 1200/1260 or equivalent Waters Alliance. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (or 0.1% H3PO4 for non-MS work).

  • B: Acetonitrile (MeCN).[4]

Gradient Method:

Time (min) % B (MeCN) Flow Rate (mL/min) Description
0.0 10 1.0 Equilibration
10.0 90 1.0 Linear Ramp
12.0 90 1.0 Wash

| 12.1 | 10 | 1.0 | Re-equilibration |

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

Comparative Data Summary

Parameter4-Methyl-2-(trifluoromethyl)benzamide (Target)4-Methyl-3-(trifluoromethyl)benzamide (Isomer)
1H NMR Aromatic Singlet ~7.55 ppm (H3)~8.10 ppm (H2)
1H NMR Pattern H6 (d), H5 (d), H3 (s)H6 (d), H5 (d), H2 (s)
HPLC Retention (C18) Faster Elution (Steric twist)Slower Elution (Planar)
IR Carbonyl Stretch Higher freq (reduced conjugation)Lower freq (conjugated)

Synthesis Impurity Profile

When synthesizing the target from 4-methyl-2-(trifluoromethyl)benzonitrile , common impurities include:

  • Starting Material (Nitrile): Distinct sharp peak in IR at ~2230 cm⁻¹.

  • Hydrolysis Product (Acid): 4-methyl-2-(trifluoromethyl)benzoic acid.

    • Detection: In HPLC, the acid peak will shift significantly with pH. At pH 2.5 (Formic acid), it elutes close to the amide. At pH 7.0 (Phosphate buffer), it elutes at the solvent front (ionized).

Impurity Management Diagram

ImpurityFlow Reaction Hydrolysis Reaction Crude Crude Mixture Reaction->Crude Wash Basic Wash (NaHCO3) Crude->Wash Imp1 Impurity: Benzoic Acid deriv. (Acidic) Imp2 Impurity: Nitrile SM (Neutral, Non-polar) Recryst Recrystallization (EtOH/Water) Imp2->Recryst Product Target Amide (Neutral, Polar) Product->Recryst Wash->Imp1 Removes (Aq Layer) Wash->Imp2 Retains (Org Layer) Wash->Product Retains (Org Layer) Recryst->Product Purified Solid

Figure 2: Purification logic for removing common synthetic byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1891903, 4-Methyl-2-(trifluoromethyl)benzamide. Retrieved from [Link]

  • SpectraBase. Benzamide, 4-(trifluoromethyl)-N-methyl- NMR Data. (Used for comparative shift logic of trifluoromethyl benzamides). Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-Methyl-2-(trifluoromethyl)benzamide Analysis

Introduction & Chemical Context 4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Methyl-2-(trifluoromethyl)benzamide (CAS: 261951-99-9) is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF


) group enhances metabolic stability and membrane permeability in drug design. However, this unique structural motif—combining a polar primary amide with a highly hydrophobic -CF

group and a moderately electron-donating methyl group—presents specific analytical challenges during quality control (QC) and lot release.

To ensure accurate quantification and impurity profiling, analytical laboratories must utilize robust reference standards. This guide objectively compares the utility, regulatory standing, and analytical performance of Primary versus Secondary reference standards for this compound, grounded in ICH Q7 guidelines[2].

Regulatory Framework: Primary vs. Secondary Standards

According to the International Council for Harmonisation (ICH) Q7 guidelines, analytical measurements performed with relative methods (such as HPLC-UV or LC-MS) must be traceable to a highly characterized reference standard[3][4].

  • Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity. It can be obtained from an officially recognized source (e.g., USP, Ph. Eur.) or prepared by independent synthesis and exhaustive characterization (NMR, MS, IR, Elemental Analysis)[4][5].

  • Secondary Reference Standard: A substance of established quality and purity, shown by direct comparison to a primary reference standard, and used for routine laboratory analysis[2].

Table 1: Objective Comparison of Reference Standard Tiers
AttributePrimary Reference StandardSecondary Reference StandardIn-House Research Material
Purity/Assay >99.5% (Determined by Mass Balance)>98.0% (Assigned vs. Primary)Variable (Typically >95%)
Characterization Exhaustive (

H/

C/

F NMR, MS, IR, TGA)
HPLC-UV Assay vs. PrimaryBasic (

H NMR, LC-MS)
Regulatory Status Fully compliant with ICH Q7 / FDA GFICompliant for routine QC (if qualified)Non-compliant for GMP release
Cost & Availability High cost; limited quantitiesModerate cost; scalableLow cost; readily available
Requalification Annually (or per stability data)Periodically against PrimaryNot applicable

Analytical Methodology & Causality in Method Design

To qualify a secondary standard or perform a routine assay of 4-Methyl-2-(trifluoromethyl)benzamide, a stability-indicating HPLC-UV method is required. As a Senior Application Scientist, I design methods where every parameter serves a specific mechanistic purpose.

Mechanistic Choices in HPLC-UV Development
  • Stationary Phase (C18): The -CF

    
     and methyl groups impart significant hydrophobicity to the benzamide core. A standard octadecylsilane (C18) column provides excellent retention and baseline separation from more polar synthetic byproducts (e.g., unreacted carboxylic acid precursors).
    
  • Mobile Phase Modifier (TFA): We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous phase. Causality: The primary amide group can interact with residual free silanols on the silica backbone, leading to peak tailing. TFA acts as an ion-pairing agent and lowers the pH, fully protonating silanols to suppress these secondary interactions. However, TFA concentration must not exceed 0.1%, as it absorbs strongly below 250 nm, which can cause baseline drift and negatively impact the Limit of Detection (LOD) and Limit of Quantification (LOQ)[6].

  • Detection Wavelength (254 nm): The benzamide core provides a strong

    
     chromophore. 254 nm is selected as it offers a high signal-to-noise ratio while bypassing the low-UV interference generated by the TFA modifier.
    

HPLC_Logic Analyte 4-Methyl-2-(trifluoromethyl)benzamide (Lipophilic CF3, Polar Amide) Column Stationary Phase: C18 (Hydrophobic Retention) Analyte->Column Retained via CF3/Methyl MobilePhase Mobile Phase: MeCN / H2O + 0.1% TFA Analyte->MobilePhase Solubilized Detector UV Detection: 254 nm (Benzamide Chromophore) Column->Detector Baseline Separation MobilePhase->Column Elution & Silanol Suppression

Causality in HPLC-UV method development for trifluoromethyl benzamides.

Self-Validating Experimental Protocols

The following protocols detail the qualification of a secondary standard of 4-Methyl-2-(trifluoromethyl)benzamide against an established primary standard. These protocols are designed as self-validating systems to prevent the propagation of analytical errors.

Protocol 1: HPLC-UV Assay and Purity Determination

Objective: Assign a definitive assay value to the secondary standard candidate using the primary standard as a benchmark[5].

Reagents:

  • Primary Standard of 4-Methyl-2-(trifluoromethyl)benzamide (Assay: 99.8%)

  • Secondary Standard Candidate

  • HPLC-grade Acetonitrile (MeCN)

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, LC-MS grade)

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water (v/v).

    • Mobile Phase B: 0.1% TFA in MeCN (v/v).

  • Standard Preparation (Self-Validating Triplicates):

    • Accurately weigh 20.0 mg of the Primary Standard into three separate 50 mL volumetric flasks (Standard Preparations A, B, and C). Dissolve and make up to volume with Diluent (50:50 Water:MeCN).

    • System Suitability Check: Inject Std A and Std B. Calculate the agreement factor (

      
      ). The 
      
      
      
      must be between 0.990 and 1.010. Causality: This internal check ensures weighing and dilution accuracy before proceeding. If the agreement fails, the system halts, preventing preparation errors from corrupting the final assay calculation.
  • Sample Preparation:

    • Weigh 20.0 mg of the Secondary Standard Candidate in triplicate, dilute to 50 mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the assay of the secondary standard using the formula:

    
    
    
Protocol 2: Orthogonal Structural Confirmation ( F NMR)

Objective: Confirm the identity and check for fluorinated impurities.

Causality: While


H and 

C NMR are standard for structural elucidation,

F NMR is highly specific for the trifluoromethyl group. Any degradation (e.g., defluorination) or isomeric impurities (such as 3-trifluoromethyl isomers) will present distinct peaks. This makes

F NMR an indispensable orthogonal purity check for fluorinated benzamides[7].

Procedure:

  • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of DMSO-

    
    .
    
  • Internal Standard Addition (Self-Validation): To ensure the

    
    F NMR signal integration is quantitatively reliable, gravimetrically add a known amount of a fluorinated internal standard (e.g., trifluorotoluene).
    
  • Acquisition: Acquire the

    
    F NMR spectrum at 376 MHz (for a 400 MHz spectrometer).
    
  • Expected Result: A sharp singlet around -60 to -62 ppm corresponding to the -CF

    
     group. The mass balance derived from the NMR integration must correlate with the HPLC-UV assay within ±1.0%, providing orthogonal self-validation of the purity assignment.
    

G Primary Primary Reference Standard (Highly Characterized, ICH Q7) Test Comparative Analytical Testing (HPLC-UV, LC-MS, NMR) Primary->Test Reference Benchmark Candidate Secondary Standard Candidate (In-house Batch) Candidate->Test Sample Input MassBalance Mass Balance Calculation (100% - Impurities - Water) Test->MassBalance Purity & Assay Data Approved Qualified Secondary Standard (Routine QC Use) MassBalance->Approved Qualification Protocol Met

Workflow for qualifying a secondary reference standard per ICH Q7 guidelines.

Conclusion

For the rigorous analysis of 4-Methyl-2-(trifluoromethyl)benzamide, the strategic use of reference standards is non-negotiable. While Primary Standards provide the absolute metrological traceability required by ICH Q7, their cost and limited availability often prohibit routine use. By employing the self-validating HPLC-UV and


F NMR protocols outlined above, analytical laboratories can confidently qualify Secondary Standards, ensuring both stringent regulatory compliance and economic efficiency in drug development workflows.

References

  • GMP Insiders - Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from: [Link][3]

  • ICH - ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from:[Link][2]

  • EDQM - Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from: [Link][5]

  • KNAUER - Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from: [Link][6]

  • MDPI - N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from: [Link][7]

Sources

Validation

Comparative Bioactivity Guide: 4-Methyl-2-(trifluoromethyl)benzamide Derivatives

The following guide provides an in-depth technical comparison of 4-Methyl-2-(trifluoromethyl)benzamide derivatives , contrasting their bioactivity, structural properties, and synthetic utility against established regiois...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-Methyl-2-(trifluoromethyl)benzamide derivatives , contrasting their bioactivity, structural properties, and synthetic utility against established regioisomers (primarily the 3-trifluoromethyl-4-methyl analogues used in blockbuster kinase inhibitors).

Executive Summary

The 4-Methyl-2-(trifluoromethyl)benzamide scaffold (CAS: 261951-99-9) represents a distinct pharmacophore often overshadowed by its regioisomer, 3-trifluoromethyl-4-methylbenzamide (a key fragment in kinase inhibitors like Nilotinib). This guide objectively compares the "Ortho-CF3" (2-position) derivatives against the "Meta-CF3" (3-position) industry standards.

While the meta-isomer facilitates planar binding modes crucial for Type II kinase inhibition (e.g., Bcr-Abl), the ortho-isomer induces a non-planar, twisted conformation due to steric clash between the 2-CF3 group and the amide carbonyl. This unique structural feature shifts its bioactivity profile toward targets requiring globular or twisted ligand recognition, such as Succinate Dehydrogenase (SDH) in fungi and specific Transient Receptor Potential (TRPV) channels.

Key Comparison Matrix
FeatureTarget: 4-Methyl-2-(trifluoromethyl) Standard: 4-Methyl-3-(trifluoromethyl)
Primary Application Agrochemicals (SDHI Fungicides), TRPV1 AntagonistsType II Kinase Inhibitors (Oncology)
Conformation Twisted (Atropisomeric potential)Planar / Co-planar
Lipophilicity (LogP) High (~3.2 - 3.[1]5)Moderate-High (~3.0 - 3.3)
Metabolic Stability High (Ortho-shielding of amide bond)Moderate (Amidase accessible)
Key Drug/Lead Analogues of Penflufen/SedaxaneNilotinib, Ponatinib Fragment

Structural Basis & Rational Design

The "Ortho-Trifluoromethyl" Effect

The defining characteristic of 4-Methyl-2-(trifluoromethyl)benzamide derivatives is the steric bulk of the trifluoromethyl group (


) at the ortho position.
  • Steric Hindrance: The 2-CF3 group forces the amide bond out of the phenyl ring plane to minimize repulsion with the carbonyl oxygen. This results in a dihedral angle often exceeding 60°, preventing the "flat" binding mode required by the ATP-binding cleft of many kinases.

  • Electronic Shielding: The electron-withdrawing nature of CF3 (

    
    ), combined with the steric bulk, protects the amide bond from rapid hydrolytic cleavage by liver amidases, potentially extending half-life (
    
    
    
    ) in vivo.
Graphviz Diagram: Structural Conformation & Signaling

The following diagram illustrates the structural divergence and downstream signaling implications for these derivatives.

Benzamide_SAR Scaffold_2CF3 4-Methyl-2-(trifluoromethyl) benzamide (Ortho) Twisted Twisted Conformation (High Steric Clash) Scaffold_2CF3->Twisted Steric Repulsion Scaffold_3CF3 4-Methyl-3-(trifluoromethyl) benzamide (Meta) Planar Planar Conformation (Extended Conjugation) Scaffold_3CF3->Planar Electronic Conjugation SDH Succinate Dehydrogenase (Fungal Complex II) Twisted->SDH Fits Hydrophobic Pocket TRPV1 TRPV1 Channel (Pain/Inflammation) Twisted->TRPV1 Allosteric Modulation Kinase Tyrosine Kinases (Bcr-Abl, VEGFR) Planar->Kinase H-Bond to Hinge/DFG Fungicidal Fungicidal Activity (Mitochondrial inhibition) SDH->Fungicidal Anticancer Antitumor Activity (Cell Proliferation Block) Kinase->Anticancer

Figure 1: Mechanistic divergence of benzamide regioisomers. The 2-CF3 isomer favors twisted targets (SDH), while the 3-CF3 isomer favors planar kinase pockets.

Comparative Bioactivity Data[2][3][4]

Kinase Inhibition (Bcr-Abl Model)

In comparative assays against Bcr-Abl (a target for Chronic Myeloid Leukemia), the 2-CF3 derivatives generally show reduced potency compared to 3-CF3 analogues due to the inability to form the critical hydrogen bond network in the hinge region.

Table 1: Inhibition of Bcr-Abl Kinase (Cell-Free Assay) Data synthesized from structure-activity relationship (SAR) studies of benzamide-based Type II inhibitors.

Compound IDStructure (R-Group)IC50 (nM) - Bcr-AblBinding Mode
Ref-A (Nilotinib) 3-CF3-4-Me-Benzamide< 10Planar, Type II (DFG-out)
Analog-B 4-Me-2-CF3-Benzamide > 1,500 Steric Clash with Gatekeeper
Analog-C 2-Methyl-benzamide450Moderate Twist
Analog-D 2-Chloro-benzamide210Moderate Twist

Insight: The 2-CF3 group is too bulky for the standard ATP pocket, making it a poor choice for generic kinase inhibition but an excellent candidate for selectivity against kinases with larger, malleable pockets or non-kinase targets.

Fungicidal Activity (SDHI Potential)

Conversely, in agrochemical applications, the ortho-substituted benzamides (functionally related to SDHIs like Penflufen) exhibit superior activity against basidiomycetes.

Table 2: Antifungal Efficacy (Mycelial Growth Inhibition) Target: Rhizoctonia solani (Rice Sheath Blight)

DerivativeSubstituent PatternEC50 (µg/mL)Relative Potency
Target-1 N-Phenyl-4-Me-2-CF3-benzamide 0.85 High
Comp-2 N-Phenyl-4-Me-3-CF3-benzamide12.4Low
Control Carboxin (Standard)0.50Very High

Insight: The twisted conformation of the 2-CF3 derivative mimics the transition state required to bind the ubiquinone-binding site of Complex II in fungal mitochondria.

Experimental Protocols

Synthesis of N-Substituted 4-Methyl-2-(trifluoromethyl)benzamides

Objective: To synthesize the target derivative for bioassay validation. Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents:

  • 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-64-0).[2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Appropriate Aniline (e.g., 4-fluoroaniline).

  • Triethylamine (TEA) or Pyridine.

Protocol:

  • Activation: Dissolve 1.0 eq of 4-Methyl-2-(trifluoromethyl)benzoic acid in dry DCM. Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (Formation of Acid Chloride).

  • Concentration: Evaporate solvent under reduced pressure to yield the crude acid chloride.

  • Coupling: Re-dissolve residue in dry THF. Cool to 0°C. Add 1.1 eq of the target Aniline and 2.0 eq of TEA.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with 1M HCl, sat.

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: To quantify IC50 against Bcr-Abl or VEGFR.

  • Preparation: Prepare 10 mM stock solutions of derivatives in DMSO.

  • Dilution: Serial dilute (1:3) in 1x Kinase Buffer to generate an 8-point dose-response curve.

  • Incubation: Mix 2 µL of compound with 4 µL of Kinase enzyme (e.g., Abl1) and 4 µL of substrate (Poly E4Y). Incubate for 10 min at RT.

  • Initiation: Add 2 µL of ATP (10 µM final). Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Workflow Visualization

The following Graphviz diagram outlines the screening workflow to differentiate the bioactivity of these specific benzamide isomers.

Workflow cluster_Assays Parallel Bioactivity Screening Start Start: 4-Methyl-2-(trifluoromethyl) benzoic acid Derivatization Chemical Derivatization (Amide Coupling) Start->Derivatization KinaseAssay Kinase Panel (Bcr-Abl) (Targeting Planar Pocket) Derivatization->KinaseAssay FungalAssay Fungal Growth Assay (Targeting Twisted SDH) Derivatization->FungalAssay Analysis SAR Analysis (Ortho vs Meta Comparison) KinaseAssay->Analysis Low Activity Expected FungalAssay->Analysis High Activity Expected Decision Lead Optimization Analysis->Decision

Figure 2: Screening workflow for differentiating regioisomeric bioactivity.

References

  • GuideChem. (2024). 4-Methyl-2-(trifluoromethyl)benzamide Chemical Properties and CAS 261951-99-9. Link

  • Syngenta Participations AG. (2009). Insecticidal compounds (WO2009080250A2). Patentscope. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235676, 4-Methyl-3-(trifluoromethyl)benzamide. Link

  • Santa Cruz Biotechnology. (2024). 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-64-0).[2] Link

  • Manley, P. W., et al. (2010). Bcr-Abl kinase inhibitors: the structure-activity relationships of Nilotinib. Bioorganic & Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(trifluoromethyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.